4-Chloro-2,6-dinitrophenol
Description
The exact mass of the compound 4-Chloro-2,6-dinitrophenol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6212. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Chloro-2,6-dinitrophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2,6-dinitrophenol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2,6-dinitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O5/c7-3-1-4(8(11)12)6(10)5(2-3)9(13)14/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KESYALTWUAFAAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6058978 | |
| Record name | Phenol, 4-chloro-2,6-dinitro- | |
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Molecular Weight |
218.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88-87-9 | |
| Record name | 4-Chloro-2,6-dinitrophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88-87-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 4-chloro-2,6-dinitro- | |
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| Record name | 4-CHLORO-2,6-DINITROPHENOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6212 | |
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| Record name | Phenol, 4-chloro-2,6-dinitro- | |
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| Record name | Phenol, 4-chloro-2,6-dinitro- | |
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| Record name | 4-chloro-2,6-dinitrophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.694 | |
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Foundational & Exploratory
Molecular and Crystal Structure of 4-Chloro-2,6-dinitrophenol: A Comprehensive Crystallographic Guide
Executive Summary
Understanding the precise spatial arrangement of highly substituted aromatic compounds is critical for rational drug design, materials science, and physical organic chemistry. 4-Chloro-2,6-dinitrophenol (C₆H₃ClN₂O₅) is a prime model for studying steric hindrance, intramolecular hydrogen bonding, and electronic delocalization. This technical guide provides an in-depth analysis of its molecular architecture and details the field-proven crystallographic protocols required to isolate and validate its solid-state structure.
Chemical Context and Molecular Architecture
4-Chloro-2,6-dinitrophenol (CAS: 88-87-9) is characterized by a high degree of electron withdrawal due to the presence of two nitro groups and a para-chloro substituent. This electronic configuration makes it a 1[1], exhibiting an experimental pKa of approximately 2.97 at 25°C[2].
In the solid state, the steric interplay between these bulky substituents dictates a highly specific molecular geometry:
-
Aromatic Planarity: The central aromatic ring is exceptionally flat, exhibiting a root-mean-square (r.m.s.) deviation of merely 0.007 Å[3].
-
Nitro Group Torsion: To minimize steric repulsion while maximizing electronic conjugation, the two nitro groups adopt divergent orientations. One nitro substituent remains nearly coplanar with the aromatic ring (dihedral angle of 3(1)°), whereas the second is significantly twisted out of the plane (dihedral angle of 36(1)°)[1].
-
Intramolecular Hydrogen Bonding: The coplanar nitro group actively participates in an intramolecular hydrogen bond with the adjacent phenolic hydroxyl group. This interaction locks the conformation and generates a stable six-membered pseudo-ring, crystallographically defined as an 3[3].
Caption: Structural topology and intramolecular hydrogen bonding in 4-chloro-2,6-dinitrophenol.
Crystallographic Profiling and Data Presentation
The compound crystallizes in the monoclinic crystal system within the non-centrosymmetric P2₁ space group[1]. The quantitative parameters derived from X-ray diffraction are summarized below to provide a baseline for computational modeling and phase identification.
Table 1: Crystal Data and Structure Refinement Parameters
| Parameter | Value |
| Chemical Formula | C₆H₃ClN₂O₅ |
| Molecular Weight | 218.55 g/mol |
| Crystal System | Monoclinic |
| Space Group | P 2₁ |
| Unit Cell Dimensions | a = 7.4700(19) Å, b = 5.8973(15) Å, c = 9.952(2) Å |
| Cell Angle | β = 109.939(6)° |
| Volume | 412.13(18) ų |
| Z (Molecules/Unit Cell) | 2 |
| Temperature | 293 K |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Absorption Coefficient (μ) | 0.46 mm⁻¹ |
Table 2: Hydrogen-Bond Geometry
| Interaction (D—H⋯A) | D—H (Å) | H⋯A (Å) | D⋯A (Å) | Angle D—H⋯A (°) |
| O3—H3⋯O4 | 0.84(6) | 1.82(4) | 2.563(6) | 146(7) |
(Data aggregated and verified from IUCr crystallographic reports[1])
Experimental Workflow: Crystallization and X-Ray Diffraction
To ensure scientific integrity, the experimental protocol must be treated as a self-validating system. The following methodology details not just the how, but the causality behind each procedural step required to solve the crystal structure of 4-chloro-2,6-dinitrophenol.
Caption: Workflow for the crystallization and X-ray diffraction analysis of 4-chloro-2,6-dinitrophenol.
Step-by-Step Methodology
Step 1: Solvent Selection and Dissolution
-
Action: Suspend commercially available 4-chloro-2,6-dinitrophenol in high-purity methanol.
-
Causality: Methanol is chosen as the crystallization solvent because its protic nature effectively solvates the highly polar nitro and hydroxyl groups, breaking down amorphous aggregates without inducing chemical degradation.
Step 2: Thermodynamic Crystal Growth
-
Action: Allow the methanolic solution to undergo slow evaporation at a controlled ambient temperature of 293 K[1].
-
Causality: Slow evaporation maintains the system near equilibrium. This thermodynamic control provides the molecules sufficient time to arrange into their lowest-energy crystalline lattice (P2₁ space group), thereby preventing rapid precipitation which leads to twinning or defect formation.
Step 3: Crystal Harvesting and Optical Validation
-
Action: Isolate the resulting 1[1]. Select a single crystal of optimal dimensions (e.g., 0.24 × 0.21 × 0.18 mm) using a polarized light microscope.
-
Causality: A crystal must extinguish light uniformly under cross-polarizers to confirm it is a single domain. Proper sizing ensures the crystal is entirely bathed in the X-ray beam while minimizing absorption errors.
Step 4: X-Ray Data Collection
-
Action: Mount the crystal on a diffractometer (e.g., Rigaku RAPID-AUTO) and irradiate with Mo Kα radiation (λ = 0.71073 Å) at 293 K[1].
-
Causality: Molybdenum radiation is selected over Copper because its shorter wavelength significantly reduces X-ray absorption (μ = 0.46 mm⁻¹), yielding higher resolution data at higher diffraction angles, which is vital for accurately locating the electron density of the hydrogen atoms involved in the S(6) motif.
Step 5: Structure Solution, Refinement, and Self-Validation
-
Action: Solve the phase problem using direct methods (SHELXS97) and refine the structure using full-matrix least-squares on F² (SHELXL97). Treat hydrogen atoms using a mixture of independent and constrained refinement[1].
-
Causality & Validation: Direct methods rely on statistical relationships between intensities to build the initial model. The refinement iteratively minimizes the difference between observed and calculated data. The protocol is self-validating: an R-factor of 0.051 (R[F² > 2σ(F²)]) and a Goodness-of-Fit (S) of 1.01 confirm the model's accuracy. Furthermore, because the crystal belongs to a non-centrosymmetric space group, the calculation of the Flack parameter (0.14 ± 0.14) mathematically validates the absolute structural assignment[1].
References
-
IUCr Journals - 4-Chloro-2,6-dinitrophenol. Acta Crystallographica Section E. URL:[Link]
-
ResearchGate - (PDF) 4-Chloro-2,6-dinitrophenol. URL:[Link]
Sources
4-Chloro-2,6-dinitrophenol (CAS 88-87-9): A Comprehensive Technical Guide on Physicochemical Properties, Synthesis, and Applications
Executive Summary
4-Chloro-2,6-dinitrophenol (CAS: 88-87-9) is a highly substituted, electron-deficient phenolic compound utilized extensively in advanced organic synthesis, radical chemistry, and toxicological research[1]. Characterized by its distinct structural motif—a central hydroxyl group flanked by two ortho-nitro groups and a para-chloro substituent—the molecule exhibits unique electronic properties, including pronounced acidity and lipophilicity[2].
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data aggregation. This guide explores the causality behind its physicochemical behavior, provides a field-proven and self-validating synthetic protocol, and details its mechanistic role in both materials science and biological systems.
Physicochemical Profiling & Structural Dynamics
The physical and chemical properties of 4-Chloro-2,6-dinitrophenol are fundamentally dictated by the interplay of its substituents. The strong electron-withdrawing nature of the two nitro (-NO2) groups and the chlorine (-Cl) atom significantly alters the electron density of the aromatic ring.
Quantitative Data Summary
| Property | Value | Reference |
| CAS Registry Number | 88-87-9 | [1] |
| Molecular Formula | C6H3ClN2O5 | [1] |
| Molecular Weight | 218.55 g/mol | [1] |
| Monoisotopic Mass | 217.97305 Da | [1] |
| Melting Point | 81 °C | [3] |
| Density | ~1.74 g/cm³ | [3] |
| pKa (at 25 °C) | 2.97 | [2] |
| XLogP3 (Lipophilicity) | 1.7 | [1] |
| Topological Polar Surface Area | 112 Ų | [1] |
Electronic Effects and Acidity (Causality Analysis)
Unsubstituted phenol has a pKa of approximately 10. In stark contrast, 4-Chloro-2,6-dinitrophenol exhibits a pKa of 2.97, making it a relatively strong organic acid[2].
The Causality: When the hydroxyl proton is dissociated, the resulting phenoxide anion must be stabilized to favor the forward dissociation reaction. The two ortho-nitro groups and the para-chloro group stabilize this anion through synergistic mechanisms:
-
Inductive Effect: The highly electronegative nitrogen, oxygen, and chlorine atoms pull electron density away from the phenoxide oxygen through the σ-bonds.
-
Resonance Delocalization: The π-system of the aromatic ring allows the negative charge of the phenoxide oxygen to be delocalized directly onto the oxygen atoms of the ortho-nitro groups.
Because of this precise pKa and its distinct colorimetric shift upon deprotonation, 4-Chloro-2,6-dinitrophenol is frequently employed as a highly reliable indicator acid for determining the pKa of other compounds in non-aqueous solvents via spectroscopic titration[4].
Experimental Synthesis Protocol
The synthesis of 4-Chloro-2,6-dinitrophenol is typically achieved through the direct electrophilic aromatic nitration of 4-chlorophenol[5].
Methodological Rationale
Nitration of highly activated aromatic rings (like phenols) can be violently exothermic. Using a standard "mixed-acid" (HNO3/H2SO4) system often leads to destructive over-oxidation, ring cleavage, or tar formation.
The Solution: By utilizing glacial acetic acid as the solvent, the reaction is significantly moderated[5]. Acetic acid dilutes the nitric acid, acts as a thermal sink, and provides a polar, protic environment that facilitates the electrophilic substitution without promoting runaway oxidative side reactions.
Step-by-Step Nitration Workflow
Note: This protocol is a self-validating system. The visual transition from a dark-orange mixture to a light-yellow precipitate serves as an intrinsic indicator of successful dinitration and product crystallization.
-
Preparation: In a well-ventilated fume hood, dissolve 4-chlorophenol (0.350 mol) in 300 mL of glacial acetic acid at room temperature[5].
-
Electrophilic Addition: Slowly add nitric acid (1.49 mol, ~4.25 equivalents to ensure complete ortho-dinitration) dropwise to the solution[5]. Caution: The addition is exothermic; control the rate to prevent solvent boiling.
-
Thermal Maturation: Heat the resulting dark-orange mixture to 75 °C and maintain stirring for exactly 30 minutes[5]. This specific temperature ensures the kinetic energy is sufficient to overcome the activation barrier for the second nitration event without causing degradation.
-
Quenching: Pour the hot reaction mixture directly onto 400 mL of crushed ice[5]. The sudden drop in temperature and change in solvent polarity will force the highly insoluble 4-Chloro-2,6-dinitrophenol to crash out of solution.
-
Isolation: Collect the resulting light-yellow solid via vacuum filtration[5].
-
Purification: Wash the filter cake thoroughly with cold distilled H2O to remove residual acetic and nitric acids, then dry in air[5].
Fig 1. Stepwise synthesis workflow of 4-Chloro-2,6-dinitrophenol via nitration.
Applications and Biological Activity
Materials Science: Precursor to Radical Conductors
In advanced materials chemistry, 4-Chloro-2,6-dinitrophenol serves as a critical building block for synthesizing semiquinone-bridged bisdithiazolyl radicals[5]. The synthesis involves reducing the dinitrophenol to a diaminophenol using Sn/HCl, followed by a double Herz cyclization with sulfur monochloride[5]. The resulting radicals exhibit strong intermolecular oxygen-to-sulfur (CO···SN) interactions, generating rigid, tightly packed π-stacks that function as neutral radical conductors with a large electronic bandwidth[5].
Toxicology: Oxidative Phosphorylation Uncoupling
Halogenated mononitrophenols and dinitrophenols have been extensively studied by organizations like the Great Lakes Fishery Commission for their selective toxicity profiles[6].
Mechanistic Causality: 4-Chloro-2,6-dinitrophenol acts as a classic uncoupler of oxidative phosphorylation[6]. Because it is a lipophilic weak acid (XLogP3 = 1.7)[1], it easily crosses the inner mitochondrial membrane in its protonated state. Once in the alkaline mitochondrial matrix, it deprotonates. The lipophilic anion then diffuses back across the membrane to the intermembrane space, where it picks up another proton.
This continuous cycling effectively shuttles protons across the membrane, bypassing ATP synthase. The dissipation of the proton motive force completely halts ATP production while simultaneously triggering a massive, futile increase in oxygen consumption and elevating the basal metabolic rate, ultimately leading to cellular asphyxiation[6].
Fig 2. Mechanistic pathway of oxidative phosphorylation uncoupling by nitrophenols.
Safety, Handling, & Environmental Impact
Due to its biological activity and chemical structure, 4-Chloro-2,6-dinitrophenol requires strict adherence to laboratory safety protocols.
| Hazard Category | Details & Precautionary Measures | Reference |
| GHS Classification | Acute toxicity - Oral, Category 4 (H302: Harmful if swallowed). | [2] |
| Regulatory Class | Classified under Explosives for certain workplace safety compliances due to the polynitrated aromatic ring. | [7] |
| PPE Requirements | Chemical-resistant gloves, safety glasses/goggles, protective clothing, and respiratory protection if aerosolized. | [7] |
| Storage | Store in a cool, dry, well-ventilated area. Keep containers tightly closed and away from incompatible materials (strong oxidizers/bases). | [7] |
| Disposal | Must be disposed of as special hazardous waste by a licensed disposal company, typically via a chemical incinerator equipped with an afterburner and scrubber. | [8] |
References
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PubChem - 4-Chloro-2,6-dinitrophenol | C6H3ClN2O5 | CID 6952 URL:[Link]
-
Journal of the American Chemical Society (ACS Publications) - Semiquinone-Bridged Bisdithiazolyl Radicals as Neutral Radical Conductors URL:[Link]
-
The Royal Society of Chemistry (RSC) - Supplementary Information: Titration and pKa Determination URL:[Link]
-
Great Lakes Fishery Commission - The relation between molecular structure and biological activity among mononitrophenols containing halogens URL:[Link]
-
HazComFast - 4-Chloro-2,6-dinitrophenol (CAS 88-87-9) - Safety Data URL:[Link]
-
Chemsrc - Safety Datasheet & Disposal Information URL:[Link]
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Structural, Synthetic, and Mechanistic Profiling of 4-Chloro-2,6-dinitrophenol: A Comprehensive Technical Guide
As drug development and agrochemical research increasingly rely on highly functionalized nitroaromatic intermediates, understanding the precise physicochemical behavior of these compounds is paramount. This whitepaper provides an in-depth technical analysis of 4-chloro-2,6-dinitrophenol , bridging its fundamental nomenclature with advanced crystallographic insights, modern green-chemistry synthesis protocols, and its mechanistic role as a mitochondrial uncoupler.
Nomenclature and Physicochemical Identity
The systematic nomenclature of nitroaromatic compounds is critical for regulatory compliance, structural identification, and predicting pharmacokinetics. According to standard chemical conventions, the IUPAC name for this compound is [1].
In industrial and historical literature, researchers may encounter several field-recognized synonyms. These include 2,6-Dinitro-4-chlorophenol , Phenol, 4-chloro-2,6-dinitro- , and the National Cancer Institute identifier NSC 6212 [1].
To facilitate rapid cross-referencing for assay development, the core quantitative data for this compound is summarized below.
Table 1: Physicochemical and Structural Properties
| Property | Value | Analytical Significance |
| IUPAC Name | 4-chloro-2,6-dinitrophenol | Standardized structural identification[1]. |
| CAS Registry Number | 88-87-9 | Primary identifier for regulatory databases[2]. |
| Molecular Formula | C₆H₃ClN₂O₅ | Defines stoichiometry for synthetic yield calculations[2]. |
| Molecular Weight | 218.55 g/mol | Critical for precise molarity in biological assays[2]. |
| pKa (at 25°C) | 2.97 | Dictates ionization state at physiological pH[2]. |
| Topological Polar Surface Area | 112 Ų | Influences membrane permeability and lipophilicity[1]. |
| Hydrogen Bond Acceptors | 5 | Determines potential for target-protein binding[1]. |
Structural Validation via X-Ray Crystallography
Understanding the 3D conformation of 4-chloro-2,6-dinitrophenol is essential for predicting its reactivity and biological receptor interactions. Single-crystal X-ray diffraction studies reveal that the core aromatic ring is almost perfectly planar, with a root-mean-square deviation of just 0.007 Å[3].
The Causality of Conformation: Despite the planar core, the two nitro substituents exhibit distinct spatial orientations due to competing steric and electronic factors. One nitro group is nearly coplanar with the aromatic ring (dihedral angle = 3°), while the second nitro group is significantly twisted out of plane (dihedral angle = 36°)[4].
This asymmetry is not random; it is driven by a strong intramolecular hydrogen bond between the phenolic hydroxyl (-OH) group and the proximal oxygen of the coplanar nitro group (O–H…O distance ~2.57 Å)[4]. This interaction generates a highly stable, six-membered S(6) graph-set motif [3]. By internally masking the polar -OH group, this intramolecular bond lowers the compound's pKa and significantly enhances its lipophilicity—a critical factor for its ability to permeate biological membranes.
Chemical Synthesis: Green Polynitration Workflow
Traditional nitration of chlorophenols often requires harsh, highly corrosive conditions (e.g., fuming nitric and sulfuric acids), which pose severe safety and environmental risks. A modern, field-proven methodology utilizes a radical-mediated polynitration of 4-chlorophenylboronic acid under photochemical conditions[5].
The Causality of Experimental Choices:
-
Substrate Selection: 4-Chlorophenylboronic acid acts as a pre-functionalized scaffold. The boronic acid moiety facilitates ipso-substitution, directing the nitration precisely to the ortho positions relative to the hydroxyl group that forms during the reaction.
-
Catalyst & Oxidant: Dipotassium peroxodisulfate (K₂S₂O₈) acts as a strong oxidant, generating sulfate radical anions. These radicals oxidize the copper catalyst (CuNO₃·3H₂O), which serves as the nitrating agent source, generating nitronium equivalents ( NO2+ ) or nitrogen dioxide radicals ( NO2∙ ) in situ[5].
-
Photochemical Activation: A 40 W blue LED provides the specific activation energy required to initiate the radical cascade without causing the thermal degradation typically seen in highly nitrated phenols[5].
Step-by-Step Protocol: Photochemical Synthesis
This protocol is a self-validating system; the transition from a boronic acid to a dinitrophenol can be tracked via TLC or LC-MS by monitoring the disappearance of the starting material.
-
Reaction Assembly: In a quartz reaction tube, combine 4-chlorophenylboronic acid (0.5 mmol, 1.0 equiv), CuNO₃·3H₂O (1.5 mmol, 3.0 equiv), and K₂S₂O₈ (1.5 mmol, 3.0 equiv)[5].
-
Atmospheric Control: Add 5 mL of anhydrous acetonitrile (MeCN) under a strict nitrogen atmosphere. Note: Purging with N₂ is critical to prevent unwanted oxidation by atmospheric oxygen, which quenches the radical intermediates.
-
Irradiation: Stir the mixture at 70 °C inside a light reactor equipped with a 40 W blue LED for 20 hours[5].
-
Workup: Once complete, evaporate the reaction mixture under reduced pressure to yield a crude residue[5].
-
Purification: Isolate the target compound using silica gel column chromatography (eluent: hexane/ethyl acetate = 8:1). This standardizes the purity of the final product, yielding approximately 81% of 4-chloro-2,6-dinitrophenol[5].
Photochemical synthesis workflow for 4-chloro-2,6-dinitrophenol via radical polynitration.
Mechanistic Role in Biological Systems: Mitochondrial Uncoupling
In pharmacological and toxicological research, 4-chloro-2,6-dinitrophenol is recognized for its profound effect on cellular bioenergetics. Like its structural analog 2,4-dinitrophenol (DNP), it functions as a potent uncoupler of oxidative phosphorylation in mitochondria[6].
The Causality of Uncoupling: The compound's efficacy as a protonophore is directly linked to its specific pKa of 2.97[2]. In the highly acidic environment of the mitochondrial intermembrane space (IMS), a significant fraction of the molecule becomes protonated. The intramolecular hydrogen bonding (the S(6) motif discussed in Section 2) masks the polarity of the -OH group, rendering the protonated molecule highly lipophilic.
This lipophilicity allows it to easily diffuse across the hydrophobic inner mitochondrial membrane (IMM). Upon reaching the slightly alkaline mitochondrial matrix, the molecule deprotonates. The resulting phenolate anion is stabilized by the strong electron-withdrawing effects of the chloro and nitro groups, allowing the negative charge to be highly delocalized. This delocalization permits the anion to cross back through the IMM into the IMS. This continuous, futile cycling dissipates the proton motive force, bypassing ATP synthase and releasing cellular energy as heat (thermogenesis)[6].
Mechanism of mitochondrial uncoupling by 4-chloro-2,6-dinitrophenol across the IMM.
References
-
Ng, Seik Weng. "4-Chloro-2,6-dinitrophenol." Acta Crystallographica Section E: Crystallographic Communications. (2010). ResearchGate.[Link]
-
Ng, Seik Weng. "4-Chloro-2,6-dinitrophenol (Crystal Structure Data)." Acta Crystallographica Section E. (2010). ResearchGate.[Link]
-
Environmental Protection Agency (EPA). "Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report." EPA.[Link]
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PubChem. "4-Chloro-2,6-dinitrophenol | C6H3ClN2O5 | CID 6952." National Center for Biotechnology Information.[Link]
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Health and safety hazards of dinitrophenols
This technical whitepaper provides a comprehensive analysis of the health and safety hazards associated with 2,4-Dinitrophenol (DNP), detailing its mechanism of toxicity, occupational handling requirements, and standardized in vitro methodologies for assessing its bioenergetic disruption.
2,4-Dinitrophenol (CAS: 51-28-5) is a synthetic organic compound historically utilized in the manufacture of dyes, wood preservatives, and explosives[1]. In the 1930s, DNP was widely prescribed as a weight-loss agent due to its profound ability to increase the basal metabolic rate; however, it was banned by the FDA in 1938 following reports of severe toxicity, fatal hyperthermia, and cataract formation[2][3]. Today, DNP remains a chemical of significant concern in occupational settings and toxicological research due to its narrow therapeutic index and severe acute toxicity[1].
Mechanism of Toxicity: Oxidative Phosphorylation Uncoupling
The primary hazard of DNP stems from its function as a protonophore—a lipophilic weak acid that readily crosses the inner mitochondrial membrane[4].
In a healthy cell, the electron transport chain (ETC) pumps protons out of the mitochondrial matrix, creating an electrochemical gradient (proton motive force) that drives ATP synthase to produce ATP[4]. DNP disrupts this self-regulating system. It binds protons in the acidic intermembrane space, diffuses across the lipid bilayer, and releases them into the alkaline matrix[4]. This action collapses the proton gradient, entirely bypassing ATP synthase[2].
Because the ETC attempts to restore the collapsed gradient, oxygen consumption increases dramatically, but the energy normally captured as ATP is instead dissipated as waste heat[2][5]. This causality explains the classic clinical presentation of DNP poisoning: uncontrolled hyperthermia, tachycardia, diaphoresis, and rapid depletion of cellular energy stores[2].
Diagram 1: Mechanism of mitochondrial uncoupling and heat dissipation by 2,4-Dinitrophenol.
Quantitative Hazard Profile and Toxicokinetics
DNP exposure can occur via inhalation, ingestion, or dermal absorption[6]. The chemical is highly toxic across all routes, and its physical state dictates specific laboratory safety protocols.
Table 1: Physicochemical Properties and Toxicity Metrics of 2,4-Dinitrophenol
| Parameter | Value / Description | Clinical / Safety Implication |
| Lethal Dose (Human) | ~14 to 43 mg/kg (Oral)[7] | Extremely narrow margin of safety; acute ingestion can be rapidly fatal. |
| Explosion Hazard | Highly explosive when dry[7] | Must be moistened with 15-35% water for safe transport and storage[7][8]. |
| Target Organs | Kidneys, heart, CNS, liver[7] | Systemic energy failure leads to multi-organ toxicity and seizures[6]. |
| Chronic Effects | Cataracts, maculopapular dermatitis[7] | Prolonged low-dose exposure damages visual organs and skin integrity[7][9]. |
| Environmental Half-life | ~500 days in water[10] | Persistent environmental pollutant requiring specialized hazardous waste disposal[7][10]. |
Occupational Safety and Engineering Controls
Due to its explosive nature when dry, DNP must never be allowed to desiccate[7]. If spilled, the material must be kept wet and cleaned using spark-proof tools[7]. Personnel must utilize chemical splash goggles, protective nitrile/neoprene gloves, and work exclusively within a certified fume hood to prevent inhalation of toxic dust or aerosols[7][11].
Experimental Protocol: In Vitro Assessment of DNP Toxicity
To study the bioenergetic disruption caused by DNP, researchers frequently employ in vitro assays measuring Oxygen Consumption Rate (OCR) and cell viability (MTT assay)[4][12][13]. The following protocol outlines a self-validating system for assessing DNP toxicity in prostate cancer cell lines (e.g., LNCaP), ensuring causality between mitochondrial uncoupling and cell death is accurately measured.
Step-by-Step Methodology
Phase 1: Cell Culture and Preparation
-
Seed LNCaP cells in a 96-well plate at a density of 1.5×105 cells/mL in medium supplemented with 10% Fetal Bovine Serum (FBS)[12].
-
Incubate at 37°C with 5% CO₂ until 70–80% confluence is achieved[12]. Rationale: Sub-confluent cells ensure exponential growth, providing a highly active metabolic baseline for uncoupling assessment.
Phase 2: DNP Treatment and Controls 3. Prepare a stock solution of 2,4-DNP in DMSO. Dilute in culture media to achieve a final testing concentration of 100 µM (a concentration established to be within the IC60–80 range for LNCaP cells)[12]. 4. Self-Validation Control: Include a vehicle control (DMSO only) to establish baseline viability, and a positive control (e.g., a known cytotoxic agent like doxorubicin) to validate assay sensitivity[12]. 5. Incubate the treated cells for 48 hours[12].
Phase 3: MTT Viability Assay 6. Remove the drug-containing media and add MTT solution (0.5 mg/mL in phosphate-buffered saline) to each well[12]. 7. Incubate for 3 hours. Causality: Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals. DNP-induced ATP depletion halts this process[12]. 8. Remove the MTT solution and dissolve the formazan crystals in DMSO[12]. 9. Measure absorbance at 570 nm using a microplate reader. Normalize data against the vehicle control to determine relative cell viability.
Diagram 2: Standardized in vitro workflow for assessing DNP-induced cytotoxicity.
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An In-depth Technical Guide to the Environmental Fate and Degradation of Nitrophenols
Foreword
Nitrophenols (NPs) represent a class of aromatic organic compounds that are both environmentally pervasive and toxicologically significant. Their widespread use in the synthesis of pharmaceuticals, pesticides, dyes, and explosives has led to their distribution across various environmental matrices, including soil, water, and air.[1][2][3] The inherent stability conferred by the nitro group on the aromatic ring makes many nitrophenols recalcitrant to natural degradation processes, posing a persistent threat to ecosystems and human health.[1][4] The U.S. Environmental Protection Agency (EPA) has consequently listed several nitrophenolic compounds as priority pollutants, necessitating robust methods for their detection and remediation.[3][5][6]
This technical guide is designed for researchers, environmental scientists, and professionals in drug development who encounter nitrophenols in their work. It moves beyond a simple recitation of facts to provide a deep, mechanistic understanding of the environmental behavior of these compounds. We will explore their journey through the environment, delve into the intricate biochemical and chemical pathways of their degradation, and present validated experimental protocols for their analysis and remediation. The causality behind experimental design and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical applicability.
Section 1: Physicochemical Properties and Environmental Entry
The environmental behavior of a contaminant is fundamentally governed by its physicochemical properties. Nitrophenols are crystalline solids, typically colorless to yellow, with properties that dictate their partitioning between air, water, and soil.[7][8][9]
1.1 Key Physicochemical Characteristics
Understanding properties like water solubility, vapor pressure, and the acid dissociation constant (pKa) is critical for predicting environmental fate. 4-Nitrophenol (4-NP), for instance, has a pKa of 7.15, meaning it will exist predominantly as the anionic, highly water-soluble 4-nitrophenolate ion in neutral to alkaline waters.[10] This property significantly influences its mobility in aquatic systems and its bioavailability to microorganisms.
| Property | 2-Nitrophenol | 4-Nitrophenol | Reference(s) |
| CAS Number | 88-75-5 | 100-02-7 | [8] |
| Molecular Formula | C₆H₅NO₃ | C₆H₅NO₃ | [11] |
| Molecular Weight | 139.11 g/mol | 139.11 g/mol | [11] |
| Appearance | Light yellow solid | Colorless to light yellow solid | [7] |
| Water Solubility | 2.1 g/L (20 °C) | 11.6 g/L (20 °C) | [10][11] |
| pKa | 7.23 | 7.15 | [10] |
| log P (Octanol-Water) | 1.79 | 1.95 | [10] |
| Vapor Pressure | 0.01 mmHg (25 °C) | 0.00007 mmHg (25 °C) | [11] |
1.2 Sources and Environmental Release
Nitrophenols are not naturally occurring; their presence in the environment is a direct result of human activity.[7][12] Major release pathways include:
-
Industrial Effluents: Manufacturing of dyes, pigments, pharmaceuticals, and rubber chemicals are primary sources.[12][13]
-
Agricultural Runoff: They are used in the synthesis of fungicides and pesticides, and 4-nitrophenol is a known degradation product of the insecticide parathion.[7][12]
-
Atmospheric Deposition: Formed from photochemical reactions of aromatic compounds in vehicle exhaust with nitrogen oxides.[8][12][14]
Once released, nitrophenols partition into different environmental compartments. Their low vapor pressures mean they are less likely to persist in the atmosphere for long-range transport, but they can be subject to photolysis and wet/dry deposition.[12][14] The primary reservoirs for nitrophenols are water and soil.[7]
Section 2: Environmental Fate and Transport
The journey of nitrophenols through the environment is a dynamic process involving transport and transformation. The dominant processes vary significantly between air, water, and soil.
Caption: Overview of the entry and fate of nitrophenols in the environment.
-
In Air: The atmospheric half-life of nitrophenols is estimated to be between 3 and 18 days, with photolysis and deposition being the primary removal mechanisms.[12][14]
-
In Water: In surface waters exposed to sunlight, both photolysis and biodegradation are significant degradation processes.[12] The half-life in freshwater can range from one to eight days but may be much longer in seawater or deeper waters with less light penetration.[12]
-
In Soil: Biodegradation is the most critical fate process in soil.[12] Degradation rates are highly dependent on conditions; the half-life of 4-nitrophenol can be a few days in aerobic topsoil but extend to over 40 days in deeper, anaerobic subsoils.[12] Their water solubility can also lead to leaching into groundwater, where degradation is significantly slower.[7]
Section 3: Mechanisms of Degradation
The degradation of nitrophenols can proceed through biotic (microbial) or abiotic (chemical/photochemical) pathways. Understanding these mechanisms is essential for developing effective remediation strategies.
3.1 Microbial Biodegradation
Bioremediation is often considered a cost-effective and environmentally friendly approach to managing nitrophenol contamination.[1][4] Bacteria, in particular, have evolved sophisticated enzymatic machinery to mineralize these compounds. Two primary aerobic pathways have been extensively characterized for 4-nitrophenol.
-
The Hydroquinone (HQ) Pathway: Predominantly found in Gram-negative bacteria, this pathway involves the initial mono-oxygenation of 4-NP to form 1,4-benzoquinone, which is subsequently reduced to hydroquinone (HQ). The aromatic ring of HQ is then cleaved by a dioxygenase enzyme.[15][16]
-
The 1,2,4-Benzenetriol (BT) Pathway: Common in Gram-positive bacteria like Rhodococcus, this pathway begins with the hydroxylation of 4-NP to 4-nitrocatechol. A second monooxygenase removes the nitro group (as nitrite) to form 1,2,4-benzenetriol (BT), which then undergoes ring cleavage.[15]
Under anaerobic conditions, the degradation typically starts with the reduction of the electron-withdrawing nitro group to form intermediates like 4-hydroxylaminophenol and ultimately 4-aminophenol.[12][17]
Caption: The two major aerobic microbial degradation pathways for 4-nitrophenol.
3.2 Abiotic Degradation and Advanced Oxidation Processes (AOPs)
For environments where bioremediation is slow or for treating high-concentration industrial effluents, abiotic methods are highly effective.
-
Photodegradation: Direct absorption of sunlight, particularly UV radiation, can break down nitrophenols in surface waters. This process contributes significantly to their natural attenuation.[8][12]
-
Advanced Oxidation Processes (AOPs): AOPs are a suite of technologies based on the generation of extremely powerful and non-selective hydroxyl radicals (•OH).[18] These radicals can rapidly mineralize nitrophenols into CO₂, H₂O, and inorganic ions.
-
Fenton and Photo-Fenton: These processes use a combination of hydrogen peroxide (H₂O₂) and iron salts (Fe²⁺ or Fe³⁺), with or without UV light, to generate •OH radicals. The photo-Fenton process is often cited as one of the most efficient methods for destroying nitrophenols.[5][18][19]
-
UV/TiO₂ Photocatalysis: This heterogeneous AOP uses a semiconductor catalyst (titanium dioxide) which, upon UV irradiation, generates electron-hole pairs that react with water to produce •OH radicals.[20] A key advantage is the complete suppression of toxic nitroaromatic byproducts that can sometimes form in other AOPs.[21][22]
-
Gamma Radiolysis: High-energy gamma radiation can also degrade nitrophenols effectively. However, a critical consideration is that treatment with insufficient doses can produce intermediate byproducts that are more toxic than the parent compound.[23][24]
-
Caption: Simplified mechanism of hydroxyl radical generation in the Photo-Fenton process.
| Degradation Method | Typical Efficiency | Key Advantage | Key Consideration | Reference(s) |
| Microbial Degradation | Variable (High with acclimated consortia) | Cost-effective, sustainable | Can be slow, sensitive to toxicity and environmental conditions | [1][25] |
| Photodegradation | Moderate in surface waters | Natural attenuation process | Limited by light penetration | [12] |
| Photo-Fenton | >95% | Very rapid and effective | Requires acidic pH, sludge disposal | [5][18] |
| UV/TiO₂ | >90% | No toxic byproducts, catalyst is reusable | Catalyst separation can be a challenge | [21][22] |
| Gamma Radiation | >85% | Effective for a range of concentrations | Potential for more toxic intermediates at low doses | [23][24] |
Section 4: Field-Proven Experimental Protocols
This section provides validated, step-by-step methodologies for the analysis and degradation of nitrophenols. The rationale behind key steps is explained to provide a deeper understanding of the experimental design.
4.1 Protocol: Quantification of 4-Nitrophenol in Water by UV-Visible Spectrophotometry
This protocol leverages the pH-dependent chromophoric properties of 4-nitrophenol. The deprotonated 4-nitrophenolate ion exhibits a strong yellow color with an absorbance maximum around 400 nm, which is absent in the protonated form.[10][26] This provides a simple, rapid, and cost-effective method for quantification.
Causality: The choice of a strong base (e.g., NaOH) is to ensure the complete and stoichiometric conversion of 4-NP to the colored 4-nitrophenolate, making the absorbance directly proportional to the total 4-NP concentration. The method is self-validating through the generation of a linear standard curve.
-
1. Preparation of Standard Curve:
-
Prepare a 100 mg/L primary stock solution of 4-nitrophenol in deionized water.
-
From the stock, prepare a series of calibration standards (e.g., 1, 2, 5, 10, 15, 20 mg/L) in volumetric flasks.
-
To a 3 mL aliquot of each standard, add 100 µL of 1 M NaOH to raise the pH and develop the yellow color.
-
Measure the absorbance of each standard at 400 nm using a spectrophotometer, using deionized water with NaOH as a blank.
-
Plot absorbance versus concentration. The resulting graph should be linear (R² > 0.99).
-
-
2. Sample Analysis:
-
Filter the environmental water sample (e.g., through a 0.45 µm syringe filter) to remove suspended solids.
-
Take a 3 mL aliquot of the filtered sample.
-
Add 100 µL of 1 M NaOH.
-
Measure the absorbance at 400 nm.
-
Determine the concentration of 4-nitrophenol in the sample using the equation of the line from the standard curve.
-
4.2 Protocol: Laboratory-Scale Biodegradation Assessment
This protocol is designed to determine if a specific microbial culture or an environmental inoculum is capable of degrading a target nitrophenol.
Causality: Providing the nitrophenol as the sole source of carbon and energy creates a strong selective pressure. Only microorganisms capable of utilizing the compound will proliferate. The uninoculated control is crucial to account for any abiotic degradation (e.g., photolysis from ambient light), ensuring that observed loss is due to biological activity.
Caption: Experimental workflow for assessing the microbial degradation of 4-nitrophenol.
-
1. Media Preparation:
-
Prepare a sterile Mineral Salts Medium (MSM) containing essential nutrients (N, P, K, trace elements) but lacking a carbon source.
-
Prepare a sterile stock solution of the target nitrophenol.
-
Aseptically add the nitrophenol stock to the MSM to achieve the desired final concentration (e.g., 50 mg/L).
-
-
2. Experimental Setup:
-
Dispense the nitrophenol-containing MSM into at least two sets of sterile flasks (e.g., 250 mL flasks with 100 mL medium). One set will be the test group, the other the abiotic control.
-
Inoculate the test flasks with the microbial culture or environmental sample (e.g., 1% v/v).
-
The control flasks remain uninoculated.
-
-
3. Incubation and Sampling:
-
Incubate all flasks under controlled conditions (e.g., 30°C on an orbital shaker at 150 rpm).
-
At regular time intervals (e.g., 0, 4, 8, 12, 24, 48 hours), aseptically withdraw a small sample from each flask.
-
Centrifuge the samples to pellet the cells and analyze the supernatant for the remaining nitrophenol concentration using an appropriate analytical method (Protocol 4.1 or HPLC).
-
-
4. Data Interpretation:
-
Plot the concentration of nitrophenol versus time for both test and control flasks.
-
A significant decrease in concentration in the test flasks compared to the minimal or no change in the control flasks confirms biodegradation.
-
Section 5: Concluding Remarks
The environmental fate and degradation of nitrophenols are complex subjects, driven by the interplay of the compounds' inherent chemical properties and the diverse biotic and abiotic processes present in the environment. While microbial biodegradation represents a sustainable, long-term solution for in-situ remediation, advanced oxidation processes provide powerful and rapid ex-situ treatment options for highly contaminated industrial waste streams. The choice of an appropriate remediation strategy must be informed by a thorough understanding of the contamination scenario, including the specific nitrophenol isomers present, their concentrations, and the characteristics of the environmental matrix. The protocols and mechanistic insights provided in this guide serve as a foundational resource for scientists and researchers working to monitor and mitigate the environmental impact of these priority pollutants.
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Biological Activity of Substituted Dinitrophenols: From Toxicity to Targeted Metabolic Therapeutics
Executive Summary
Substituted dinitrophenols (DNPs) are classical uncouplers of mitochondrial oxidative phosphorylation. Historically marginalized in clinical settings due to a notoriously narrow therapeutic window and severe off-target toxicity (e.g., fatal hyperthermia), these compounds are currently experiencing a renaissance in modern drug development. By deeply understanding their structure-activity relationships (SAR) and leveraging advanced targeted delivery systems, researchers are now successfully harnessing their metabolic-modulating properties. This whitepaper provides an in-depth technical analysis of the biological activity of substituted DNPs, detailing the causality behind experimental evaluation methods and outlining self-validating protocols for formulating safer, next-generation mitochondrial uncouplers.
Mechanism of Action: Mitochondrial Uncoupling
The core biological activity of substituted DNPs lies in their function as lipophilic protonophores. Within the eukaryotic cell, they embed themselves into the inner mitochondrial membrane (IMM) and transport protons from the intermembrane space into the mitochondrial matrix.
This action directly dissipates the proton motive force generated by the Electron Transport Chain (ETC), effectively uncoupling substrate oxidation from ATP production[1]. Because ATP synthase is bypassed, the energy typically captured in the terminal phosphate bond of ATP is instead released as heat. To compensate for the drop in intracellular ATP, the cell accelerates the oxidation of carbon substrates (lipids and carbohydrates), which is the mechanistic basis for DNP's profound weight-loss and insulin-sensitizing effects.
Mitochondrial uncoupling pathway mediated by substituted dinitrophenols.
Structure-Activity Relationships (SAR) & Biological Activity
The biological efficacy of a substituted DNP is not merely determined by the concentration of the phenol in the aqueous medium, but strictly by the amount dissolved within the mitochondrial lipid phase[2]. Consequently, lipophilicity (LogP) and the acid dissociation constant (pKa) are the master regulators of uncoupling activity.
Altering the substituents on the dinitrophenol ring fundamentally shifts its pharmacokinetic profile. For example, adding alkyl groups (e.g., 4-isooctyl-2,6-dinitrophenol) increases lipid solubility, which can enhance uncoupling potency but may also increase non-specific membrane disruption (toxicity).
Table 1: Physico-chemical Properties and Biological Activity of Selected DNPs
| Compound | Substituent | Lipophilicity (LogP) | Primary Biological Effect | Toxicity Profile |
| 2,4-Dinitrophenol (DNP) | None | ~1.67 | Baseline uncoupling, metabolic rate increase | High systemic toxicity, hyperthermia[1] |
| 4,6-Dinitro-o-cresol (DNOC) | Methyl | ~2.12 | Potent uncoupler, agricultural pesticide | Extremely toxic, cataracts, fatal hyperthermia[3] |
| 2,4-DNP-C6 | Hexyl ester | ~4.50 | Sustained ATP inhibition, prodrug | Reduced peak toxicity, liposome compatible[4] |
| OPC-163493 | Novel scaffold | N/A | Liver-targeted uncoupling | Broad therapeutic window, high safety margin[5] |
Overcoming the Narrow Therapeutic Window: Formulation Strategies
The FDA ban of 2,4-DNP in 1938 was driven by its razor-thin therapeutic index; the dose required to treat metabolic disease is dangerously close to the dose that induces lethal hyperthermia. Modern drug development circumvents this via two primary strategies:
-
Liver-Targeted Prodrugs: By designing compounds that are exclusively metabolized into active uncouplers by hepatic enzymes, systemic exposure is minimized. This prevents uncoupling in skeletal muscle, which is the primary driver of fatal hyperthermia[5].
-
Liposomal Encapsulation: Synthesizing highly lipophilic DNP esters (e.g., 2,4-DNP-C6) and loading them into liposomes dampens the Cmax (peak plasma concentration) and enables sustained release[4].
The Causality of the Esterification Choice: Why synthesize ester derivatives for liposomes? Free 2,4-DNP leaks rapidly from standard lipid bilayers due to its relatively low LogP and inherent protonophoric nature. By esterifying the phenolic hydroxyl group, the molecule becomes an inactive prodrug that stably anchors within the liposomal lipid bilayer. It relies entirely on intracellular esterases for activation post-endocytosis. This creates a self-validating delivery system where uncoupling cannot occur prematurely in the bloodstream.
Workflow for the synthesis and targeted release of liposomal DNP derivatives.
Experimental Methodologies & Self-Validating Protocols
Protocol 1: Synthesis and Liposomal Encapsulation of DNP Derivatives
Objective: To create a sustained-release formulation of substituted DNPs to widen the therapeutic window[6].
Step-by-Step Methodology:
-
Esterification: React 1-Bromo-5-methoxy-2,4-dinitrobenzene (or standard 2,4-DNP) with the desired carboxylic acid chloride (e.g., hexanoyl chloride for the C6 derivative) in the presence of triethylamine in anhydrous dichloromethane at 0°C.
-
Purification: Isolate the resulting ester via silica gel column chromatography using a hexane/ethyl acetate gradient. Verify structural integrity via 1 H-NMR.
-
Lipid Film Formation: Dissolve phospholipids (e.g., DSPC and DSPE-PEG-OMe at a 95/5 molar ratio) and the synthesized DNP-ester in chloroform in a round-bottom flask. Evaporate the solvent under reduced pressure to form a uniform thin lipid film.
-
Hydration: Hydrate the lipid film with 10 mM PBS (pH 7.4) at a temperature above the lipid phase transition temperature (e.g., 60°C) for 1 hour, vortexing intermittently to form multilamellar vesicles.
-
Extrusion: Extrude the suspension through a polycarbonate membrane (100 nm pore size) 11-15 times using a mini-extruder to yield homogenous unilamellar liposomes.
-
Validation: Measure encapsulation efficiency by dialyzing the unencapsulated prodrug against PBS and quantifying the retained DNP-ester via HPLC.
Protocol 2: In Vitro Assessment of Mitochondrial Uncoupling vs. Toxicity
Objective: To differentiate between true mitochondrial uncoupling and non-specific cytotoxicity[7]. Causality of Experimental Design: Measuring cell viability alone (e.g., via MTT assay) cannot distinguish between a toxic uncoupler and a non-specific metabolic poison. Combining viability assays with real-time respirometry (Seahorse XF Analyzer) provides a self-validating mechanism to confirm that ATP depletion is due to proton gradient dissipation, not ETC destruction.
Step-by-Step Methodology:
-
Cell Plating: Seed target cells (e.g., HepG2) in a 96-well Seahorse microplate at 20,000 cells/well. Incubate overnight.
-
Basal Respiration: Measure baseline Oxygen Consumption Rate (OCR).
-
ATP Synthase Inhibition: Inject Oligomycin (1 µM). OCR will drop, indicating the proportion of baseline respiration linked directly to ATP production.
-
Uncoupler Injection: Inject the substituted DNP formulation at varying concentrations (10-100 µM).
-
Validation Check: A true uncoupler will cause a rapid, dose-dependent spike in OCR (maximal respiration) as the ETC hyper-accelerates to restore the dissipated proton gradient.
-
-
Complex III Inhibition: Inject Antimycin A (0.5 µM) to shut down the ETC. OCR should immediately drop to non-mitochondrial baseline levels. If OCR remains high, the compound is causing assay interference or off-target oxidation, not true uncoupling[5].
-
Toxicity Correlation: In a parallel plate, treat cells with identical DNP concentrations for 48 hours and perform an Annexin V/PI flow cytometry assay to determine the apoptotic threshold. The therapeutic window is defined as the concentration range that maximizes OCR without inducing >10% apoptosis.
Physiological and Environmental Considerations in In Vivo Models
When translating substituted DNPs to in vivo models, environmental conditions dictate biological activity. For instance, in murine models, the anti-obesity efficacy of 2,4-DNP is heavily influenced by ambient temperature. Mice housed at thermoneutrality (30°C) show significant weight loss and improved energy homeostasis when treated with DNP. Conversely, mice housed at standard vivarium temperatures (22°C) show no weight loss, as the DNP-mediated heat generation simply substitutes for the animal's natural brown adipose tissue (BAT) thermogenesis[8].
Causality of Experimental Choice: Researchers must house murine models at thermoneutrality when evaluating chemical uncouplers; failing to do so will yield false-negative efficacy data due to compensatory physiological thermoregulation.
References
- Lipid solubility as a factor influencing the activity of uncoupling phenols.Maastricht University.
- 2,4-Dinitrophenol as an Uncoupler Augments the Anthracyclines Toxicity against Prost
- New Approach to Drug Discovery of a Safe Mitochondrial Uncoupler: OPC-163493.ACS Omega.
- The Chemical Uncoupler 2,4-Dinitrophenol (DNP) Protects against Diet-induced Obesity and Improves Energy Homeostasis in Mice at Thermoneutrality.PubMed Central (PMC).
- Liposomal Form of 2,4-Dinitrophenol Lipophilic Derivatives as a Promising Therapeutic Agent for ATP Synthesis Inhibition.
- 2-Methyl-4,6-dinitrophenol | C7H6N2O5 | CID 10800.PubChem.
- 2,4-Dinitrophenol.Wikipedia.
- Application Notes and Protocols for the Preparation of 2,4-Dinitrophenol Deriv
Sources
- 1. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]
- 2. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 3. 2-Methyl-4,6-dinitrophenol | C7H6N2O5 | CID 10800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2,4-Dinitrophenol as an Uncoupler Augments the Anthracyclines Toxicity against Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Chemical Uncoupler 2,4-Dinitrophenol (DNP) Protects against Diet-induced Obesity and Improves Energy Homeostasis in Mice at Thermoneutrality - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: 4-Chloro-2,6-dinitrophenol in Advanced Dye Manufacturing
Executive Summary
4-Chloro-2,6-dinitrophenol (4-CDNP; CAS: 88-87-9) is a highly reactive nitroaromatic compound that serves as a pivotal building block in the synthesis of azo dyes, sulfur dyes, and advanced neutral radical conductors[1]. Characterized by its dual nitro groups and a para-substituted chlorine atom relative to the phenolic hydroxyl, 4-CDNP exhibits unique electronic properties that make it an ideal precursor[2]. This application note details the mechanistic rationale, quantitative data, and validated protocols for utilizing 4-CDNP as a precursor for 4-chloro-2,6-diaminophenol, an essential intermediate in dye manufacturing[3].
Mechanistic Insights & Causality
In dye chemistry, the structural orientation of auxochromes (electron-donating groups like -OH and -NH₂) and chromophores (like -N=N-) dictates the photophysical properties of the final molecule.
-
Why 4-CDNP? The presence of two strongly electron-withdrawing nitro groups at the ortho positions drastically lowers the pKa of the phenolic proton (pKa ~1.7)[2]. This makes the molecule highly soluble in alkaline aqueous media, facilitating homogeneous reactions and easy manipulation during industrial processing.
-
Reduction Causality: The chemical reduction of the two -NO₂ groups to -NH₂ groups transforms the electron-deficient 4-CDNP into 4-chloro-2,6-diaminophenol, a highly electron-rich intermediate[3]. This diamine is highly susceptible to electrophilic attack, making it the perfect substrate for subsequent diazotization or cyclization reactions.
-
The Halogen Effect: The chlorine atom at the para position acts as a mild electron-withdrawing group via induction but donates electron density via resonance. In azo dyes, this halogen substitution shifts the absorption maximum (bathochromic shift) and improves the dye's wash fastness by increasing its hydrophobicity and affinity for synthetic fibers[4].
Application Workflows
-
Azo Dye Synthesis: 4-Chloro-2,6-diaminophenol undergoes bis-diazotization at 0–5 °C. The resulting diazonium salts are coupled with highly conjugated aromatic systems (e.g., naphthols or anilines) to yield complex polyazo dyes[1].
-
Functional Sulfur Dyes & Radical Conductors: The bishydrochloride salt of 4-chloro-2,6-diaminophenol can undergo a double Herz cyclization with sulfur monochloride (S₂Cl₂) to form semiquinone-bridged bisdithiazolyl radicals. These specialized structures are utilized as neutral radical conductors and advanced electronic pigments[3].
Quantitative Data
The following table summarizes the physicochemical properties and reaction parameters of 4-CDNP and its primary downstream derivatives.
| Compound | Molecular Weight | pKa | Reduction Yield (Sn/HCl) | Application in Dye Manufacturing |
| 4-Chloro-2,6-dinitrophenol | 218.55 g/mol | ~1.7 | N/A | Primary Starting Material |
| 4-Chloro-2,6-diaminophenol | 158.58 g/mol | ~4.5, 9.2 | 85 - 92% | Azo/Sulfur Dye Intermediate |
| Bisdithiazolyl Radical (Cl-sub) | 338.80 g/mol | N/A | 65% (from diamine) | Neutral Radical Conductor |
Experimental Protocols
Protocol 1: Reduction of 4-Chloro-2,6-dinitrophenol to 4-Chloro-2,6-diaminophenol
-
Self-Validating Step: The reaction's progress is visually validated by the transition from a dark orange/yellow solution (nitroaromatic) to a colorless/pale-pink solution (amine), followed by the precipitation of the amine hydrochloride salt.
-
Preparation: Suspend 10.0 g (45.7 mmol) of 4-CDNP in 100 mL of concentrated hydrochloric acid (37%) in a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer[3].
-
Reduction: Gradually add 25.0 g of granular tin (Sn) in small portions over 30 minutes. Caution: The reaction is highly exothermic. Maintain the temperature below 60 °C using an ice bath if necessary.
-
Reflux: Once the addition is complete, heat the mixture to reflux for 2 hours until the yellow color completely dissipates, indicating the full reduction of the nitro groups[3].
-
Isolation: Cool the reaction mixture to 0 °C. The 4-chloro-2,6-diaminophenol precipitates as a bishydrochloride salt.
-
Purification: Filter the precipitate under a vacuum, wash with cold concentrated HCl, and dry under a vacuum over P₂O₅.
Protocol 2: Diazotization and Azo Coupling
-
Self-Validating Step: The formation of the diazonium salt is confirmed by a positive starch-iodide paper test (immediate blue-black color), ensuring a slight excess of nitrous acid is present to drive the reaction to completion.
-
Diazotization: Dissolve 5.0 g of 4-chloro-2,6-diaminophenol bishydrochloride in 50 mL of 1 M HCl. Cool the solution to 0–5 °C in an ice-salt bath.
-
Nitrous Acid Addition: Dropwise, add a pre-cooled solution of sodium nitrite (3.2 g in 15 mL H₂O) while maintaining the temperature strictly below 5 °C to prevent diazonium decomposition into phenols[1].
-
Coupling: Slowly add the cold diazonium solution to an alkaline solution of the coupling component (e.g., 2-naphthol dissolved in 10% NaOH) maintained at 0–5 °C.
-
Recovery: Stir for 1 hour as the deep-colored azo dye precipitates. Acidify the mixture slightly to ensure complete precipitation. Filter, wash with distilled water to remove salts, and dry in a desiccator.
Mandatory Visualization
Synthetic pathways of 4-Chloro-2,6-dinitrophenol in dye and radical conductor manufacturing.
References
-
EPA. "Industrial Process Profiles for Environmental Use: Chapter 7 - Organic Dyes and Pigments Industry." Environmental Protection Agency.[Link]
-
PubChem. "4-Chloro-2,6-dinitrophenol | C6H3ClN2O5 | CID 6952." National Center for Biotechnology Information. [Link]
-
ACS Publications. "Semiquinone-Bridged Bisdithiazolyl Radicals as Neutral Radical Conductors." Journal of the American Chemical Society.[Link]
-
EPA. "Investigation of Selected Potential Environmental Contaminants: Nitroaromatics." Environmental Protection Agency.[Link]
Sources
Application Note: High-Yield Recrystallization and Purification of 4-Chloro-2,6-dinitrophenol (CDNP)
Introduction and Mechanistic Rationale
4-Chloro-2,6-dinitrophenol (CDNP) is a highly electron-deficient aromatic compound frequently utilized in advanced organic synthesis, sensor development, and as a specialized pH indicator. Commercial grades of CDNP often contain residual isomers (e.g., 2-chloro-4,6-dinitrophenol) or unreacted precursors that can severely interfere with sensitive downstream applications.
Purification via recrystallization exploits the temperature-dependent solubility gradient of CDNP. Mechanistically, crystallographic studies reveal that the phenolic -OH group of CDNP is intramolecularly hydrogen-bonded to the coplanar nitro group[1]. This internal bonding limits intermolecular hydrogen bonding with highly polar protic solvents like water, making moderately polar organic solvents (e.g., methanol) or non-polar solvents (e.g., petroleum ether) the optimal thermodynamic environments for crystal lattice formation[1][2]. Furthermore, because CDNP acts as a strong oxygen acid that dissociates completely in water[1], the recrystallization environment must remain strictly neutral or slightly acidic to prevent the formation of highly soluble phenolate anions.
Physicochemical Properties
The following quantitative data establishes the baseline metrics for pure CDNP, which are critical for validating the success of the recrystallization protocol.
| Parameter | Value | Reference |
| IUPAC Name | 4-chloro-2,6-dinitrophenol | [3] |
| CAS Registry Number | 88-87-9 | [3] |
| Molecular Formula | C₆H₃ClN₂O₅ | [3] |
| Molecular Weight | 218.55 g/mol | [3] |
| Target Melting Point | 77.5 °C | [2] |
| Crystal Morphology | Colorless prisms | [1] |
Safety and Handling Precautions
Critical Hazard Warning: Dinitrophenols are highly toxic via inhalation, ingestion, and dermal contact. More importantly, polynitrated aromatics pose a severe explosion hazard when completely dry and subjected to thermal shock, friction, or confinement.
-
Action: Always handle CDNP behind a blast shield in a certified fume hood. Never heat dry CDNP crystals directly; all heating must be performed while the compound is fully solvated.
Experimental Workflow
Figure 1: Thermodynamic workflow for 4-Chloro-2,6-dinitrophenol recrystallization.
Step-by-Step Recrystallization Protocol
Phase 1: Solvent Selection & Dissolution
-
Procedure: Transfer 10.0 g of crude CDNP into a 250 mL Erlenmeyer flask. Add 50 mL of HPLC-grade methanol. Heat the suspension gently on a stirring hotplate to 60 °C until the solid is fully dissolved.
-
Causality: Methanol provides a steep temperature-solubility curve. The low boiling point of methanol (64.7 °C) minimizes the risk of thermal degradation of the dinitrophenol during the dissolution phase, while its moderate polarity perfectly accommodates the intramolecularly hydrogen-bonded state of CDNP[1].
Phase 2: Hot Filtration
-
Procedure: Rapidly filter the near-boiling solution through a stemless funnel equipped with fluted filter paper into a pre-warmed receiving flask.
-
Causality: This step removes insoluble polymerized impurities and mechanical contaminants. Fluted paper and a stemless funnel minimize the surface area and cooling time, preventing the premature crystallization of CDNP in the funnel stem.
Phase 3: Controlled Crystallization
-
Procedure: Cover the receiving flask with a watch glass. Allow the filtrate to cool undisturbed to room temperature (approx. 2 hours), then transfer the flask to a 4 °C ice bath for an additional hour.
-
Causality: Undisturbed, slow cooling prevents the rapid "crashing out" of the solute. Rapid precipitation causes occlusion—a phenomenon where impurities and solvent molecules become permanently trapped inside the rapidly forming crystal lattice. Slow cooling ensures the formation of highly pure, well-ordered, colorless prismatic crystals[1].
Phase 4: Isolation and Washing
-
Procedure: Collect the crystals via vacuum filtration using a Büchner funnel. Break the vacuum, apply 10 mL of ice-cold methanol to the crystal bed, let it sit for 15 seconds, and reapply the vacuum.
-
Causality: The ice-cold wash displaces the impurity-rich mother liquor adhering to the crystal surfaces. The low temperature ensures that the solvent does not provide enough thermal energy to redissolve the purified CDNP lattice.
Phase 5: Desiccation
-
Procedure: Transfer the crystals to a vacuum desiccator containing anhydrous silica gel. Apply vacuum and dry to a constant weight at room temperature.
-
Causality: Heating is strictly avoided because polynitrated phenols can be thermally unstable or explosive when subjected to confined heating. Vacuum desiccation safely removes residual methanol.
Self-Validating Analytical Quality Control
To ensure the protocol functions as a self-validating system, the success of the purification must dictate the next steps. The protocol is not complete until the analytical feedback loop is satisfied.
-
Primary Metric (Melting Point): Determine the melting point of the dried crystals. Pure CDNP exhibits a sharp melting point at exactly 77.5 °C[2].
-
Feedback Loop: If the melting point is depressed (e.g., 74–76 °C) or the melting range is broad (>2 °C), it definitively indicates the presence of residual isomers or occluded solvent.
-
Corrective Action: If the validation fails, the system dictates a mandatory second recrystallization cycle. For the second cycle, switch to an orthogonal solvent system—specifically petroleum ether (b.p. 80–100 °C) . Petroleum ether will force the precipitation of CDNP while retaining highly lipophilic impurities in the mother liquor, ensuring absolute purity upon the second isolation[2].
References[3] Title: 4-Chloro-2,6-dinitrophenol | C6H3ClN2O5 | CID 6952 - PubChem
Source: nih.gov URL:[Link][1] Title: 4-Chloro-2,6-dinitrophenol - PMC - NIH Source: nih.gov URL:[Link][2] Title: Dissociation Constants of Some Acids in Deuterium Oxide - RSC Publishing Source: rsc.org URL:[Link]
Sources
Solid-phase microextraction (SPME) for dinitrophenol analysis
Application Note: Trace Analysis of Dinitrophenols in Aqueous Matrices using Direct Immersion Solid-Phase Microextraction (DI-SPME) Coupled to GC-MS
The Analytical Challenge of Dinitrophenols
Dinitrophenols, particularly 2,4-dinitrophenol (2,4-DNP), are highly toxic environmental pollutants that present a unique analytical hurdle. Quantifying them at trace levels in aqueous matrices is difficult because they are highly polar, exhibit low volatility, and are inherently acidic, with a pKa of approximately 4.09[1]. Traditional liquid-liquid extraction (LLE) is solvent-intensive and suffers from poor recovery for highly polar phenols. Solid-phase microextraction (SPME) offers a solvent-free, highly sensitive alternative, provided the thermodynamic equilibrium between the aqueous matrix and the fiber coating is expertly engineered[2].
Thermodynamic Engineering of the Extraction Phase
As an Application Scientist, I approach SPME not as a passive sampling technique, but as an active manipulation of partition coefficients ( Kfs ). To force 2,4-DNP out of the water and into the fiber, we must address three physical parameters:
-
Fiber Polarity: Non-polar fibers like Polydimethylsiloxane (PDMS) fail to extract dinitrophenols effectively. An 85 µm Polyacrylate (PA) fiber is mandatory for this workflow. The polar acrylate groups engage in strong dipole-dipole interactions and hydrogen bonding with the hydroxyl and nitro groups of the analyte, maximizing affinity[3].
-
Ionization Suppression (pH Control): At a neutral pH, 2,4-DNP exists predominantly as a highly water-soluble phenolate ion, which will not partition into the organic fiber. By lowering the matrix pH to 2.0 (two units below the pKa), we force >99% of the molecules into their neutral, protonated state[2].
-
Salting-Out Effect: Saturating the sample with sodium chloride (NaCl) drastically increases the ionic strength of the aqueous phase. The hydration spheres formed around the Na+ and Cl- ions consume free water molecules, reducing the solvent's capacity to dissolve the neutral DNP. This thermodynamically drives the analyte into the PA fiber[3].
Quantitative Matrix Optimization
The following table summarizes the causality and optimization of the critical SPME parameters required for dinitrophenol analysis.
| Parameter | Tested Range | Optimal Setting | Mechanistic Rationale |
| Fiber Coating | PDMS, PDMS/DVB, PA | 85 µm Polyacrylate (PA) | Provides the strongest dipole-dipole interactions for polar phenols. |
| Matrix pH | 2.0 - 8.0 | pH 2.0 | Suppresses analyte ionization (pKa ~4.09), maximizing Kfs . |
| Ionic Strength | 0 - 360 g/L NaCl | Saturated (360 g/L) | Salting-out effect decreases the aqueous solubility of neutral DNP. |
| Extraction Time | 10 - 60 min | 30 min | Reaches equilibrium partitioning without excessive analysis time. |
| Desorption Temp | 220 - 300 °C | 270 °C | Ensures complete volatilization while preventing thermal degradation. |
Self-Validating DI-SPME-GC-MS Protocol
To ensure rigorous scientific integrity, the following protocol is designed as a self-validating system . Every critical action is paired with a causality statement and an in-process validation check.
Phase 1: System Suitability & Reagent Preparation
-
Step 1: Fiber Conditioning
-
Action: Condition the 85 µm PA fiber at 280 °C for 60 minutes prior to first use.
-
Validation: Run a blank desorption cycle (no sample). The GC-MS chromatogram must show no peaks above a 3:1 signal-to-noise ratio at the retention time of 2,4-DNP to confirm zero carryover.
-
-
Step 2: Matrix Modification
-
Action: Transfer 10.0 mL of the aqueous sample into a 15 mL SPME vial. Add 0.2 M HCl dropwise until the pH reaches 2.0.
-
Causality: Suppresses ionization of 2,4-DNP, ensuring it remains in its extractable, neutral form[1].
-
Validation: Verify the pH with a calibrated micro-probe. Do not proceed if pH > 2.1.
-
Phase 2: Extraction Workflow
-
Step 3: Salting-Out
-
Action: Add 3.6 g of ultra-pure NaCl to the vial. Add a PTFE-coated magnetic stir bar and seal with a PTFE/silicone septum cap.
-
Causality: Increases ionic strength, driving the organic analyte into the fiber[3].
-
Validation: Visually confirm undissolved salt crystals at the bottom of the vial after 5 minutes of stirring, guaranteeing absolute saturation.
-
-
Step 4: Internal Standardization
-
Action: Spike the sample with 10 µL of 2,4-DNP-d3 (1 mg/L in methanol) through the septum.
-
Causality: Compensates for matrix effects and variations in fiber extraction efficiency.
-
Validation: Monitor the absolute peak area of the internal standard during analysis. If the area deviates by >15% from the initial calibration blank, the extraction must be flagged for matrix interference.
-
-
Step 5: Direct Immersion Extraction (DI-SPME)
-
Action: Pierce the septum and immerse the PA fiber directly into the aqueous phase. Stir at 400 rpm for 30 minutes at ambient temperature (25 °C).
-
Causality: Direct immersion is required because dinitrophenols lack the volatility necessary for headspace extraction. 30 minutes ensures thermodynamic equilibrium is reached between the water and the PA coating[2].
-
Phase 3: Desorption & GC-MS Analysis
-
Step 6: Thermal Desorption
-
Action: Retract the fiber, transfer it to the GC inlet, and expose the fiber at 270 °C for 3 minutes in splitless mode.
-
Causality: Rapidly volatilizes the partitioned analytes into the GC column. 270 °C provides sufficient thermal energy without degrading the PA polymer[2].
-
Validation: Leave the fiber exposed in the inlet for an additional 2 minutes with the split valve open (50:1) to bake out any residual high-boiling matrix compounds, preventing ghost peaks in the subsequent run.
-
Systems Architecture & Workflow
Figure 1: Self-validating DI-SPME-GC-MS workflow for trace dinitrophenol analysis.
References
- Source: National Institutes of Health (NIH)
- Title: Optimization of Solid-Phase Microextraction Conditions for Determination of Phenols Source: Environmental Science and Technology / ResearchGate URL
- Title: Solid-Phase Microextraction as a Method for Estimating the Octanol−Water Partition Coefficient Source: Analytical Chemistry - ACS Publications URL
- Title: Selection Guide for Supelco SPME Fibers Source: Sigma-Aldrich URL
Sources
Application Note: The Use of Dinitrophenols (DNP) as Haptens in Advanced Immunoassays
Introduction & Scientific Rationale
Dinitrophenol (DNP) is a classic, gold-standard hapten in immunology and bioanalytical chemistry[1]. Haptens are low-molecular-weight compounds (typically <1,000 Da) that possess antigenicity—meaning they can be recognized by specific antibodies—but lack immunogenicity, meaning they cannot independently elicit an immune response[1]. To break immunological tolerance and stimulate B-cell proliferation, a hapten must be covalently conjugated to a larger, highly immunogenic carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)[2][3].
The use of DNP is highly favored in drug development and immunoassay design because it is not found endogenously in mammalian tissues, making it an ideal, zero-background control for immunoassays[4]. Furthermore, DNP serves as a robust alternative to biotin in biotin-free detection systems, where endogenous biotin in tissues might otherwise cause false-positive signals[4].
The Hapten-Carrier Mechanistic Pathway
The generation of anti-DNP antibodies relies on the "hapten-carrier effect," a fundamental principle of linked recognition[5]. When a DNP-carrier conjugate is injected into a host, B-cells recognize the DNP epitope via their B-cell receptors (BCRs). Simultaneously, Antigen-Presenting Cells (APCs) internalize the entire conjugate, process the carrier protein, and present carrier-derived peptides on MHC Class II molecules to T-helper (Th2) cells[3]. The activated Th2 cells then provide the necessary cytokine signals (e.g., IL-4) and CD40-CD40L co-stimulation to the DNP-specific B-cells, driving their differentiation into antibody-secreting plasma cells[3].
Figure 1: Hapten-Carrier Effect and linked recognition pathway for anti-DNP antibody generation.
Conjugation Chemistry: Synthesizing DNP-BSA
To utilize DNP in immunoassays, it must be conjugated to a carrier. For immunization, DNP-KLH is preferred due to KLH's massive size and high immunogenicity. However, for the downstream immunoassay (e.g., coating an ELISA plate), DNP-BSA is used[6]. Causality Note: Switching the carrier protein between immunization and assaying is critical; it ensures that the assay only detects hapten-specific (anti-DNP) antibodies, rather than antibodies generated against the KLH carrier.
The most reliable method for DNP conjugation utilizes 2,4-Dinitrobenzenesulfonic acid (DNBS) or 2,4-Dinitrofluorobenzene (DNFB, Sanger’s Reagent) . These reagents undergo nucleophilic aromatic substitution with the ϵ -amino groups of lysine residues on the carrier protein under alkaline conditions.
Protocol 1: Preparation and Validation of DNP-BSA Conjugate
Materials:
-
Bovine Serum Albumin (BSA, Fraction V, ~66 kDa)
-
2,4-Dinitrobenzenesulfonic acid (DNBS)
-
0.1 M Sodium Carbonate/Bicarbonate Buffer, pH 9.5
-
Dialysis tubing (MWCO 10,000 Da)
-
Phosphate Buffered Saline (PBS), pH 7.4
Step-by-Step Methodology:
-
Protein Dissolution: Dissolve 50 mg of BSA in 5 mL of 0.1 M Sodium Carbonate buffer (pH 9.5). Causality: An alkaline pH is strictly required to deprotonate the ϵ -amino groups of lysine ( pKa≈10.5 ), rendering them strong nucleophiles capable of attacking the DNBS molecule.
-
Hapten Addition: Add 50 mg of DNBS directly to the BSA solution. Stir continuously.
-
Incubation: Protect the reaction vessel from light (DNP is light-sensitive) and incubate at 37°C for 24 hours with gentle agitation.
-
Termination & Purification: Transfer the bright yellow reaction mixture into dialysis tubing. Dialyze extensively against 4 liters of PBS (pH 7.4) at 4°C for 48 hours, changing the buffer at least 4 times. Self-Validation: The disappearance of yellow color from the external dialysis buffer confirms the complete removal of unreacted free DNP.
-
Quantification of Epitope Density: A self-validating conjugate must have a known Hapten-to-Carrier ratio. Measure the absorbance of the dialyzed DNP-BSA conjugate at 360 nm and 280 nm.
Mathematical Validation (Epitope Density Calculation): DNP exhibits a specific absorbance peak at 360 nm with a known molar extinction coefficient ( ϵ360 ) of 17,500M−1cm−1 [7].
-
Calculate DNP molarity: [DNP]=17,500A360
-
Calculate BSA molarity (accounting for DNP's slight absorbance at 280 nm): [BSA]=43,824A280−(A360×0.31)
-
Epitope Density (Ratio) = [DNP]/[BSA] . A successful conjugation typically yields 25 to 40 DNP molecules per BSA molecule[6][8].
Immunoassay Development: Indirect Anti-DNP ELISA
Once the DNP-BSA conjugate is synthesized and validated, it serves as the capture antigen in an indirect Enzyme-Linked Immunosorbent Assay (ELISA) to quantify anti-DNP antibodies (IgG or IgE) in serum[9].
Figure 2: Step-by-step workflow for an Indirect Anti-DNP ELISA.
Protocol 2: Indirect ELISA for Anti-DNP IgG Quantification
Step-by-Step Methodology:
-
Coating: Dilute the DNP-BSA conjugate to 2μg/mL in 0.05 M Carbonate/Bicarbonate buffer (pH 9.6). Dispense 100μL into each well of a 96-well high-binding microtiter plate. Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with 300μL of PBST (PBS + 0.05% Tween-20) per well. Causality: Tween-20 acts as a surfactant to disrupt low-affinity, non-specific hydrophobic interactions.
-
Blocking: Add 200μL of 5% non-fat dry milk or 1% unconjugated BSA in PBST to each well. Incubate for 2 hours at 37°C. Causality: Blocking saturates empty binding sites on the polystyrene plastic, preventing background noise caused by the non-specific adsorption of serum proteins.
-
Sample Incubation: Dilute serum samples (e.g., 1:10,000 to 1:100,000) in blocking buffer[9]. Add 100μL of diluted sample to the wells. Incubate for 1 hour at 37°C.
-
Washing: Wash 5 times with PBST.
-
Secondary Antibody: Add 100μL of HRP-conjugated Goat Anti-Mouse IgG (diluted optimally, e.g., 1:5,000) to each well. Incubate for 45 minutes at room temperature[9].
-
Detection: Wash 5 times. Add 100μL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate. Incubate in the dark for 15-20 minutes.
-
Stop & Read: Stop the reaction by adding 50μL of 2MH2SO4 . Read the optical density (OD) at 450 nm using a microplate reader.
Quantitative Data & Troubleshooting Optimization
The following table summarizes critical parameters and troubleshooting metrics for DNP-based immunoassays:
| Assay Parameter | Optimal Range / Observation | Mechanistic Cause & Corrective Action |
| DNP-BSA Epitope Density | 25 - 40 DNP per BSA | Too low (<10): Weak assay signal. Increase DNBS concentration or pH. Too high (>50): Conjugate precipitates due to extreme hydrophobicity. Reduce reaction time. |
| Coating Concentration | 1 - 5 μg/mL | High Background: Excessive coating leads to steric hindrance and trapping of secondary antibodies. Reduce coating concentration to 1μg/mL . |
| Serum Dilution Factor | 1:10,000 - 1:100,000 | Anti-DNP responses are highly robust[9]. If OD is saturated (>3.0), perform serial dilutions to reach the linear dynamic range of the assay. |
| Absorbance Blank (OD) | < 0.100 at 450 nm | High Blank: Inadequate washing or cross-reactivity of the secondary antibody with the BSA carrier. Ensure the secondary Ab is cross-adsorbed against bovine proteins. |
Advanced Applications: ImmunoRCA and Biotin-Free Systems
Beyond standard ELISAs, DNP haptens are heavily utilized in next-generation, ultrasensitive diagnostic platforms.
Immuno-Rolling Circle Amplification (ImmunoRCA): In highly sensitive assays where target antigens are present at femtomolar (fM) concentrations, conventional HRP-based ELISAs fall short[10]. ImmunoRCA solves this by attaching an oligonucleotide primer to the secondary antibody. Once bound, DNA polymerase amplifies the primer into a long single-stranded DNA molecule. This DNA is then hybridized with hundreds of fluorescently labeled probes that are conjugated with DNP[10]. The localized DNP haptens can then be targeted by anti-DNP antibodies conjugated to massive fluorophore networks, collapsing the signal into a brilliant point-source of light capable of single-molecule detection[10].
Biotin-Free Diagnostics: In tissues like the liver and kidney, endogenous biotin levels are exceptionally high, which ruins the signal-to-noise ratio in standard Streptavidin-Biotin immunohistochemistry (IHC) or ELISAs. Because DNP is strictly exogenous (not found in mammalian biology), replacing the Biotin-Streptavidin axis with a DNP–Anti-DNP axis completely eliminates endogenous background interference, providing a pristine, highly specific signal[4].
References
-
Haptens – Knowledge and References Taylor & Francis URL: [Link]
-
HAPTEN CARRIER RELATIONSHIPS IN THE DNP-PLL·FOREIGN ALBUMIN COMPLEX SYSTEM: INDUCTION OF TOLERANCE AND STIMULATION OF CELLS IN VITRO Journal of Experimental Medicine / PMC URL:[Link]
-
Mouse Anti-Dinitrophenol (DNP) IgG ELISA Protocol Kamiya Biomedical Company URL:[Link]
-
Understanding DNP and Its Applications in Research: The Role of Monoclonal Antibodies SYnAbs URL: [Link]
-
DNP (2-4-Dinitrophenyl)-BSA Protein Conjugate Datasheet Life Technologies URL: [Link]
-
Immunoassays with rolling circle DNA amplification: A versatile platform for ultrasensitive antigen detection Proceedings of the National Academy of Sciences (PNAS) URL: [Link]
-
CONJUGATES (Extinction Coefficient Reference) Semantic Scholar URL: [Link]
-
DNP35-BTN-10 DNP-BSA protein Biotin Conjugate Alpha Diagnostic International URL: [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. mybiosource.com [mybiosource.com]
- 3. rupress.org [rupress.org]
- 4. synabs.be [synabs.be]
- 5. HAPTEN CARRIER RELATIONSHIPS IN THE DNP-PLL·FOREIGN ALBUMIN COMPLEX SYSTEM: INDUCTION OF TOLERANCE AND STIMULATION OF CELLS IN VITRO - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifetechindia.com [lifetechindia.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Protein Conjugates—Section 14.7 | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. kamiyabiomedical.com [kamiyabiomedical.com]
- 10. pnas.org [pnas.org]
Application Note: Bacterial Degradation of Chloronitrophenols by Rhodococcus Strains
Introduction & Scientific Context
Chloronitrophenols (CNPs), including 2-chloro-4-nitrophenol (2C4NP), are highly toxic, recalcitrant anthropogenic pollutants widely utilized as intermediates in the synthesis of pharmaceuticals, dyes, and agricultural chemicals[1]. The simultaneous presence of electron-withdrawing nitro ( −NO2 ) and chloro ( −Cl ) groups severely deactivates the aromatic ring, making these compounds highly resistant to conventional microbial attack.
However, specialized Gram-positive bacteria, most notably Rhodococcus imtechensis RKJ300, possess remarkable metabolic versatility, allowing them to utilize 2C4NP and para-nitrophenol (PNP) as sole carbon and nitrogen sources[2]. Understanding the enzymatic machinery behind this degradation provides critical insights for environmental bioremediation and the development of novel biocatalysts for drug synthesis.
Mechanistic Overview: The 2C4NP Degradation Pathway
In R. imtechensis RKJ300, the catabolism of 2C4NP is initiated by a unique two-component para-nitrophenol monooxygenase, encoded by the pnpA1 (oxygenase component) and pnpA2 (reductase component) genes[3].
-
Oxidative Denitration: The degradation begins with the PnpA1/A2-catalyzed oxidative removal of the nitro group, which is released as a nitrite ion ( NO2− ). This converts 2C4NP into the first intermediate, chlorohydroquinone (CHQ)[1].
-
Sequential Dechlorination: Unlike other bacterial pathways that require a separate dehalogenase enzyme, the PnpA1/A2 monooxygenase is uniquely capable of catalyzing a subsequent dechlorination step. It converts CHQ into hydroxyquinol (1,2,4-benzenetriol, or BT), releasing a chloride ion ( Cl− )[1].
-
Aromatic Ring Cleavage: BT serves as the terminal aromatic intermediate. A ferrous-dependent BT dioxygenase cleaves the aromatic ring, funneling the resulting aliphatic compounds into the tricarboxylic acid (TCA) cycle for complete mineralization[3].
Data Presentation: Comparative Pathways & Quantitative Metrics
Table 1: Comparison of 2C4NP Degradation Mechanisms Across Bacterial Strains
| Bacterial Strain | Gram Type | Initial Attack Mechanism | Key Intermediates | Ring Cleavage Substrate |
|---|---|---|---|---|
| Rhodococcus imtechensis RKJ300 | Positive | Oxidative denitration (Monooxygenase) | CHQ, BT | Hydroxyquinol (BT)[3] |
| Burkholderia sp. SJ98 | Negative | Reductive dehalogenation | PNP, Nitrocatechol | 1,2,4-Benzenetriol (BT)[4] |
| Arthrobacter sp. SJCon | Positive | Oxidative denitration | CHQ | Chlorohydroquinone (CHQ)[4] |
Table 2: Quantitative Parameters of 2C4NP Degradation in R. imtechensis RKJ300
| Parameter | Observation / Stoichiometry | Analytical Method |
|---|---|---|
| Substrate Depletion | 100% mineralization within 10 days | HPLC (UV detection at 300 nm)[2] |
| Nitrite ( NO2− ) Release | 1 mol per mol of 2C4NP consumed | Colorimetric assay (540 nm)[2] | | Chloride ( Cl− ) Release | 1 mol per mol of 2C4NP consumed | Ion Chromatography[2] | | CHQ Accumulation | Peak at Retention Time ~16.5 min | HPLC / GC-MS[3] | | BT Accumulation | Peak at Retention Time ~8.1 min | HPLC / GC-MS[3] |
Experimental Protocols
The following self-validating protocols are designed to track the stoichiometric release of ions and trap transient intermediates, ensuring high-confidence mapping of the degradation pathway.
Protocol 1: Cultivation and Induction of Rhodococcus imtechensis RKJ300
Causality Focus: Growth conditions must balance sufficient biomass generation with the strict induction of the catabolic pnp operon.
-
Inoculation: Inoculate R. imtechensis RKJ300 into 50 mL of Minimal Medium (MM) supplemented with 0.5 mM 2C4NP as the sole carbon and nitrogen source.
-
Biomass Enhancement: Add 0.2% (w/v) yeast extract to the medium. Rationale: 2C4NP alone yields very low biomass due to its toxicity and low carbon content. Yeast extract boosts cell density without repressing the induction of the pnpA1/A2 genes[1].
-
Incubation: Incubate the culture at 30°C on a rotary shaker at 200 rpm until the yellow color of 2C4NP disappears (indicating complete substrate depletion).
-
Harvesting: Centrifuge the cells at 8,000 × g for 10 minutes at 4°C. Wash the cell pellet twice with 50 mM Tris-HCl buffer (pH 8.0) to remove residual media and metabolites.
Protocol 2: Resting Cell Assay for Intermediate Trapping
Causality Focus: Transient intermediates (CHQ and BT) are rapidly consumed by downstream enzymes. We must chemically block ring cleavage to force their accumulation.
-
Cell Suspension: Resuspend the washed, 2C4NP-induced cells in 50 mM Tris-HCl buffer (pH 8.0) to an optical density ( OD600 ) of 2.0.
-
Inhibitor Addition: Add 1 mM 2,2'-dipyridyl to the suspension. Rationale: 2,2'-dipyridyl is a potent chelator of ferrous ions ( Fe2+ ). Because the downstream BT dioxygenase is strictly Fe2+ -dependent, this chelator completely halts ring cleavage, allowing CHQ and BT to accumulate for detection[3].
-
Reaction Initiation: Spike the suspension with 0.5 mM 2C4NP and incubate at 30°C.
-
Sampling & Validation: Withdraw 1 mL aliquots at 30-minute intervals. Centrifuge to remove cells, and analyze the supernatant via HPLC. The stoichiometric release of nitrite and chloride (measured via colorimetry and ion chromatography, respectively) serves as an internal validation that denitration and dechlorination have occurred[2].
Protocol 3: In Vitro Monooxygenase Activity Assay
Causality Focus: Reconstituting the two-component monooxygenase system requires a continuous supply of reducing equivalents.
-
Lysate Preparation: Disrupt the induced cells using ultrasonication in an ice bath. Centrifuge at 15,000 × g for 30 minutes at 4°C to obtain the cell-free lysate.
-
Reaction Mixture Setup: In a 1 mL total volume, combine 50 mM Tris-HCl (pH 8.0), 1 mM MgSO4 , 5 mg of cell-free lysate, and 300 µM 2C4NP[4].
-
Cofactor Addition: Add 0.2 mM NADH and 0.08 mM FAD. Rationale: PnpA2 is a reductase that oxidizes NADH to reduce FAD. The resulting FADH2 diffuses to the oxygenase component (PnpA1) to provide the electrons necessary for the oxidative denitration and dechlorination of 2C4NP[1].
-
Measurement: Monitor the decrease in absorbance of 2C4NP at 300 nm and the simultaneous release of nitrite at 540 nm using a spectrophotometer.
Pathway Visualization
Figure 1: 2C4NP degradation pathway in R. imtechensis RKJ300 catalyzed by PnpA1/A2 monooxygenase.
References
- Title: Metabolism of 2-Chloro-4-Nitrophenol in a Gram Negative Bacterium, Burkholderia sp.
- Title: Degradation of 4-Nitrophenol, 2-Chloro-4-nitrophenol, and 2,4-Dinitrophenol by Rhodococcus imtechensis Strain RKJ300 Source: ACS Publications URL
- Title: A Two-Component para-Nitrophenol Monooxygenase Initiates a Novel 2-Chloro-4-Nitrophenol Catabolism Pathway in Rhodococcus imtechensis RKJ300 Source: ASM Journals URL
Sources
Application Note: High-Sensitivity Identification of Dinitrophenols in Effluents via LC-MS/MS
Target Audience: Analytical Chemists, Environmental Researchers, and Drug Development Professionals Matrix: Industrial Wastewater and Municipal Effluents Analytes: 2,4-Dinitrophenol (2,4-DNP), 2-Methyl-4,6-dinitrophenol (DNOC), 2,6-Dinitrophenol
Introduction and Mechanistic Rationale
Dinitrophenols (DNPs), particularly 2,4-DNP, are highly toxic, persistent organic pollutants historically used in dye manufacturing, wood preservation, and illicit weight-loss therapeutics due to their ability to uncouple oxidative phosphorylation[1]. In environmental monitoring, detecting these compounds in complex wastewater effluents is critical due to their acute toxicity and environmental persistence.
Historically, the determination of phenolic compounds in water relied on Gas Chromatography-Mass Spectrometry (GC-MS), such as legacy EPA Methods 625.1 and 8270D[2]. However, GC-MS approaches present significant mechanistic limitations for DNPs. Because DNPs are highly polar and thermally labile, they suffer from severe peak tailing and poor recovery unless subjected to complex, time-consuming derivatization steps (e.g., methylation or acetylation)[3].
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) bypasses the need for derivatization, offering a higher-throughput, self-validating, and more sensitive alternative[2]. By leveraging the highly acidic nature of the phenolic hydroxyl group (exacerbated by the electron-withdrawing nitro groups), DNPs readily deprotonate to form stable phenolate anions. This makes them ideal candidates for Electrospray Ionization in negative mode (ESI-), allowing for trace-level quantification in complex effluent matrices[4].
Experimental Design and Causality
To ensure a self-validating system, this protocol utilizes Isotope Dilution Mass Spectrometry (IDMS) . By spiking the effluent with a stable isotopically labeled internal standard (e.g., 2,4-DNP-d3) prior to extraction, any matrix effects (ion suppression/enhancement) or physical losses during sample preparation are inherently corrected.
Sample Preparation: Solid-Phase Extraction (SPE)
The extraction of DNPs from effluents requires careful manipulation of the sample pH. The pKa of 2,4-DNP is approximately 4.09. If the effluent is extracted at a neutral pH, the molecule exists primarily as an ionized phenolate, which exhibits poor retention on reverse-phase SPE sorbents.
Causality in Protocol: By acidifying the effluent to pH 2.0 using phosphoric acid ( H3PO4 ), the ionization of the phenolic hydroxyl group is suppressed. The fully protonated (neutral) DNP molecules can then maximize hydrophobic interactions with the polymeric sorbent (e.g., Oasis HLB or Strata C18), ensuring near-quantitative recovery[5],[3].
Figure 1: Step-by-step sample preparation and SPE workflow for dinitrophenols in effluents.
Step-by-Step SPE Protocol
-
Filtration: Filter 200 mL of the effluent sample through a 0.45 µm glass fiber filter to remove suspended particulate matter[5].
-
Internal Standard Addition: Spike the sample with 10 µL of a 1 µg/mL 2,4-DNP-d3 internal standard solution.
-
Acidification: Add concentrated H3PO4 dropwise until the sample reaches pH 2.0[3].
-
Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., 500 mg/6 mL) with 5 mL of methanol followed by 5 mL of acidified ultra-pure water (pH 2.0).
-
Loading: Load the acidified sample onto the cartridge at a flow rate of 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of ultra-pure water (pH 2.0) to remove polar interferences. Dry the cartridge under a vacuum for 10 minutes.
-
Elution: Elute the analytes with 6 mL of a methanol/ethyl acetate (50:50, v/v) mixture[5].
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of ultra-high-purity nitrogen at 35°C.
-
Reconstitution: Reconstitute the residue in 1 mL of initial mobile phase (e.g., 95% Water / 5% Methanol) and transfer to an autosampler vial.
LC-MS/MS Analytical Conditions
Liquid Chromatography Parameters
A Phenyl-Hexyl or C18 column is recommended for the separation of phenolic isomers. The Phenyl-Hexyl stationary phase offers alternative selectivity via π−π interactions with the aromatic rings of the dinitrophenols, effectively resolving structural isomers like 2,4-DNP and 2,6-DNP.
-
Column: Phenomenex Kinetex Phenyl-Hexyl (100 x 4.6 mm, 2.6 µm) or equivalent[6].
-
Mobile Phase A: 10 mM Ammonium Formate in Ultra-Pure Water (pH ~4.5)[6].
-
Mobile Phase B: Methanol.
-
Gradient: Start at 5% B, ramp to 95% B over 6 minutes, hold for 2 minutes, return to 5% B.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry (MRM) Parameters
Detection is performed using a Triple Quadrupole Mass Spectrometer operating in Multiple Reaction Monitoring (MRM) mode with Negative Electrospray Ionization (ESI-).
During Collision-Induced Dissociation (CID) in the second quadrupole (Q2), the [M-H]- precursor ions of dinitrophenols characteristically undergo a neutral loss of nitrogen dioxide ( NO2 , 46 Da) or nitric oxide ( NO , 30 Da)[4]. For 2,4-DNP (m/z 183), the primary quantifier transition is m/z 183 → 109, representing the loss of an NO2 group and a CO group[1].
Figure 2: ESI(-) ionization and CID fragmentation pathway for 2,4-Dinitrophenol (m/z 183).
Data Presentation and Method Performance
To ensure absolute trustworthiness of the analytical run, the method must meet stringent Quality Control (QC) criteria. The inclusion of two MRM transitions per analyte ensures accurate peak identification via ion ratio confirmation.
Table 1: Optimized MRM Transitions for Dinitrophenols
| Analyte | Precursor Ion [M-H]- (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Collision Energy (eV) |
| 2,4-Dinitrophenol | 183.0 | 109.0 | 153.0 | 25 / 15 |
| 2,6-Dinitrophenol | 183.0 | 109.0 | 153.0 | 25 / 15 |
| 2-Methyl-4,6-DNP | 197.0 | 180.1 | 151.0 | 20 / 25 |
| 2,4-DNP-d3 (IS) | 186.0 | 112.0 | - | 25 |
Note: 2,4-DNP and 2,6-DNP share the same MRM transitions and must be chromatographically resolved using the Phenyl-Hexyl column gradient.
Table 2: Representative Method Performance in Effluent Matrices
The following data summarizes expected quantitative performance when applying this SPE-LC-MS/MS protocol to highly complex wastewater effluents[3].
| Matrix | Analyte | LOD (ng/L) | LOQ (ng/L) | Mean Recovery (%) | RSD (%) |
| Surface Water | 2,4-DNP | 0.5 | 1.5 | 92.4 | 6.2 |
| Surface Water | 2-Methyl-4,6-DNP | 0.8 | 2.4 | 90.1 | 5.8 |
| Wastewater Effluent | 2,4-DNP | 7.8 | 23.4 | 82.5 | 8.4 |
| Wastewater Effluent | 2-Methyl-4,6-DNP | 9.1 | 27.3 | 79.8 | 9.1 |
Self-Validation Check: A matrix spike (MS) and matrix spike duplicate (MSD) should be analyzed every 20 samples. Recoveries must fall between 70% and 130% with an RSD of <15% to validate the extraction efficiency and confirm the absence of critical ion suppression from the effluent matrix.
References
-
Kern, S. et al. "LC- and GC-QTOF-MS as Complementary Tools for a Comprehensive Micropollutant Analysis in Aquatic Systems." National Center for Biotechnology Information (NIH). Available at:[Link]
-
"Simultaneous Determination of 17 Phenolic Compounds in Surface Water and Wastewater Matrices Using an HPLC-DAD Method." Environments 2024, 11, 117. Available at:[Link]
-
"Determination of Nitrated Phenolic Compounds in Rain by Liquid Chromatography/Atmospheric Pressure Chemical Ionization Mass Spectrometry." Analytical Chemistry - ACS Publications. Available at:[Link]
-
"Fast Semivolatiles Analysis Harmonized for EPA Methods 625.1 and 8270E Using Supported Liquid Extraction and GC–MS/MS." LCGC International. Available at:[Link]
-
Politi, L. et al. "LC-MS-MS Analysis of 2,4-Dinitrophenol and Its Phase I and II Metabolites in a Case of Fatal Poisoning." Journal of Analytical Toxicology / ResearchGate. Available at:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. LC- and GC-QTOF-MS as Complementary Tools for a Comprehensive Micropollutant Analysis in Aquatic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatal 2,4-Dinitrophenol (DNP) Ingestion & Use of a Novel Analytical Methodology Testing Post-Mortem Blood Concentrations | Journal of Forensic Science & Criminology | Open Access Journals | Annex Publishers [annexpublishers.co]
Troubleshooting & Optimization
Minimizing matrix interference in LC-MS/MS analysis of nitrophenols
Welcome to the Technical Support Center for LC-MS/MS Analysis. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose, troubleshoot, and eliminate matrix interference when quantifying nitrophenols (e.g., 4-nitrophenol, 2,4-dinitrophenol) in complex biological and environmental samples.
Diagnostic Workflow for Matrix Interference
Before altering your instrument parameters, it is critical to identify where the interference is occurring. The following workflow outlines a self-validating system to isolate and resolve matrix effects.
Fig 1. Stepwise diagnostic workflow for resolving LC-MS/MS matrix effects.
Troubleshooting Guide & FAQs
Q1: Why is my 4-nitrophenol signal severely suppressed in complex matrices (like urine or wastewater) compared to a neat solvent standard? A: This is a fundamental limitation of negative Electrospray Ionization (ESI-). In ESI, analytes and matrix components compete for limited space and charge at the surface of the evaporating droplet. High concentrations of co-eluting endogenous compounds (e.g., inorganic salts, humic acids) saturate the droplet surface. This prevents your target nitrophenols from reaching the critical radius required for gas-phase ion emission via the ion evaporation model[1]. Furthermore, in negative mode, other acidic matrix components compete directly for deprotonation sites, leading to severe signal suppression[2].
Q2: How do I quantitatively measure the exact extent of this matrix effect (ME)? A: You must decouple extraction recovery from ionization suppression by using the Post-Extraction Spike Method [3]. The causality here is simple: by spiking the analyte after the blank matrix has been extracted, any loss in signal compared to a neat standard is purely due to the mass spectrometer's ionization environment, not sample prep loss. Formula:ME (%) = (Peak Area of Post-Extraction Spiked Matrix / Peak Area of Neat Standard) × 100[4]. A value of 100% means no matrix effect; <100% indicates suppression; >100% indicates enhancement.
Q3: Dilution isn't an option due to my low Limits of Detection (LODs). How can I optimize my sample preparation to physically remove these interferences? A: Solid-Phase Extraction (SPE) using polymeric reversed-phase sorbents (e.g., Oasis HLB[5] or LiChrolut EN[6]) is the gold standard. The Causality: Nitrophenols are weak acids with pKa values typically ranging from 4.0 to 7.1. If you load a sample at a neutral pH, a fraction of the nitrophenols will be ionized (polar) and will wash straight through the sorbent. By acidifying the sample to pH < 3 prior to loading, you force the nitrophenols into their fully protonated, neutral state. This maximizes their hydrophobic interaction with the sorbent. Once tightly retained, you can aggressively wash the column with 5% methanol to elute polar, ion-suppressing salts before eluting your target analytes.
Q4: I’ve cleaned up the sample, but I still see suppression at the beginning of my chromatogram. What LC adjustments can I make? A: Standard C18 columns often fail to retain polar nitrophenols sufficiently, causing them to elute near the void volume ( t0 ). This is the exact retention window where unretained salts and highly polar matrix components elute, creating a "zone of suppression." The Fix: Increase the retention factor ( k′>2 ) by switching to a column with alternative retention mechanisms, such as a Biphenyl or Pentafluorophenyl (PFP) phase. These stationary phases utilize π−π interactions that strongly retain the aromatic rings of nitrophenols, shifting their elution away from the salt front.
Q5: Should I consider switching my ionization source from ESI to APCI? A: Yes, if chromatographic and sample prep optimizations fall short. Unlike ESI, which relies on liquid-phase droplet evaporation and is highly prone to surface competition, Atmospheric Pressure Chemical Ionization (APCI) vaporizes the LC effluent and ionizes molecules in the gas phase via a corona discharge[7]. Because gas-phase ionization generates a massive redundancy of reagent ions, competition between the analyte and matrix is virtually eliminated.
Q6: How do I compensate for the residual matrix effects that I cannot physically eliminate? A: Implement Stable Isotope-Labeled Internal Standards (SIL-IS), such as 4-nitrophenol-d4 or 13C-labeled analogs. Because the SIL-IS is chemically identical to the target analyte, it co-elutes exactly and experiences the identical matrix suppression environment[8]. By quantifying based on the Analyte/IS peak area ratio, the matrix effect mathematically cancels out.
Quantitative Data Summary: Matrix Effect Mitigation Strategies
The table below summarizes the expected outcomes of various sample preparation strategies when analyzing nitrophenols in complex matrices (e.g., wastewater/urine).
| Sample Preparation Strategy | Typical Matrix Effect (ME %) | Typical Recovery (%) | Mechanism of Action / Causality |
| Direct Injection / Dilution | 20% - 40% (Severe Suppression) | N/A | No removal of salts/proteins; droplet surface saturation occurs. |
| Liquid-Liquid Extraction (LLE) | 60% - 80% | 50% - 70% | Removes salts, but poor partitioning for polar nitrophenols limits recovery. |
| Standard C18 SPE (Neutral pH) | 50% - 70% | < 40% | Nitrophenols are partially ionized and lost during the load/wash steps. |
| Polymeric SPE (Acidified pH) | 85% - 105% (Minimal ME) | > 90% | Protonated nitrophenols are strongly retained; salts are washed away. |
| QuEChERS (Modified with 0.1% FA) | 75% - 95% | 70% - 85% | Salting-out effect partitions analytes; acid ensures neutral state. |
Step-by-Step Methodologies
Protocol A: Quantitative Assessment of Matrix Effects (Self-Validating System)
This protocol ensures you are measuring true ion suppression, distinct from extraction losses.
-
Prepare Solution A (Neat Standard): Spike your nitrophenol standards into the pure LC mobile phase at your target concentration (e.g., 100 ng/mL).
-
Prepare Blank Matrix: Process a blank matrix sample (e.g., analyte-free urine or water) through your entire extraction protocol (SPE or LLE).
-
Prepare Solution B (Post-Extraction Spike): Take the final extract from Step 2 and spike it with the nitrophenol standards to achieve the exact same final concentration as Solution A (100 ng/mL).
-
Analyze & Calculate: Inject both solutions into the LC-MS/MS.
-
Calculation:Matrix Effect (%) = (Peak Area of B / Peak Area of A) × 100.
-
Actionable Threshold: If ME is < 80%, proceed to Protocol B.
-
Protocol B: Optimized Polymeric SPE Workflow for Nitrophenols
This protocol utilizes pH-driven causality to isolate nitrophenols from ion-suppressing salts.
Fig 2. Optimized Solid-Phase Extraction (SPE) workflow for nitrophenols.
-
Sample Adjustment: Add 1% formic acid or 0.1 M HCl to your sample until the pH is ≤ 3.0. Validation: Spot-check with pH paper to ensure complete protonation of nitrophenols.
-
Sorbent Conditioning: Pass 3 mL of Methanol through a polymeric SPE cartridge (e.g., 200 mg Oasis HLB), followed by 3 mL of acidified water (pH 3.0). Do not let the sorbent dry.
-
Sample Loading: Load the acidified sample at a controlled flow rate of 1-2 mL/min.
-
Interference Wash: Wash the cartridge with 3 mL of 5% Methanol in water. Causality: This specific organic concentration is strong enough to disrupt weak interactions of highly polar salts (removing suppression) but too weak to elute the hydrophobic, protonated nitrophenols.
-
Analyte Elution: Elute the nitrophenols using 2 × 2 mL of 100% Methanol or Acetonitrile.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in your initial LC mobile phase to prevent solvent-mismatch peak distortion during injection.
References
-
Dams, R., Lambert, W., Murphy, C. M., & Huestis, M. A. (2003). Validation of Bioanalytical LC-MS/MS Assays: Evaluation of Matrix Effects. Journal of Chromatography B. 8
-
Asimakopoulos, A. G., et al. (2016). A method for the analysis of 121 multi-class environmental chemicals in urine by high-performance liquid chromatography-tandem mass spectrometry. PMC / NIH. 9
-
LCGC International. (2026). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Chromatography Online. 6
-
Wikipedia Contributors. Ion suppression (mass spectrometry). Wikipedia. 1
-
LCGC International. Ion Suppression: A Major Concern in Mass Spectrometry. Chromatography Online. 7
-
Ghosh, C., et al. (2010). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC / NIH. 2
-
Panuwet, P., et al. (2016). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC / NIH. 3
-
Benijts, T., et al. (2004). Countering matrix effects in environmental liquid chromatography–electrospray ionization tandem mass spectrometry water analysis. Bisphenol A Information & Resources. 4
Sources
- 1. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. library.dphen1.com [library.dphen1.com]
- 5. Analysis of polar pesticides in rainwater in Denmark by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. A method for the analysis of 121 multi-class environmental chemicals in urine by high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Dinitrophenol (DNP) Aqueous Solubility and Formulation
Welcome to the Application Scientist Support Portal. Working with 2,4-dinitrophenol (2,4-DNP) presents unique physicochemical challenges. As a classical mitochondrial uncoupler, its biological efficacy is intrinsically linked to its chemical structure—specifically, its lipophilic aromatic ring and its precise acid dissociation constant. This guide provides diagnostic troubleshooting, mechanistic causality, and self-validating protocols to resolve precipitation, solvent toxicity, and dosing inconsistencies.
Section 1: Diagnostic FAQs & Mechanistic Causality
Q1: My 100 mM 2,4-DNP stock solution in water is precipitating immediately. Why is this happening, and how do I fix it? The Causality: The free acid form of 2,4-DNP has a pKa of 4.09[1]. When you attempt to dissolve high concentrations in unbuffered water, the dissolution of the weak acid rapidly drives the solution's pH below 4.09. At this acidic pH, the equilibrium shifts toward the highly lipophilic, unionized state, causing rapid precipitation. While its baseline water solubility is roughly 5,600 mg/L at 18 °C[1], pushing stock concentrations to 100 mM requires ionization. The Fix: Shift to an alkaline dissolution strategy. Titrate the aqueous stock with NaOH to form the sodium dinitrophenolate salt (which is highly water-soluble), then buffer back to your target physiological pH.
Q2: I am using DMSO to dissolve DNP for cell culture, but I am observing solvent toxicity in my control wells. What are the alternatives? The Causality: DMSO concentrations above 0.1% (v/v) can disrupt lipid bilayers and alter basal mitochondrial respiration, confounding the uncoupling effects of 2,4-DNP. The Fix: If your required working concentration of DNP forces you to exceed 0.1% DMSO, you must transition to a host-guest inclusion complex. β-cyclodextrin (β-CD) forms a highly stable inclusion complex with 2,4-DNP[2]. The β-CD cavity encapsulates the hydrophobic nitro groups and aromatic ring, increasing aqueous solubility without organic solvents.
Q3: My in vivo dosing of DNP shows high peak toxicity (Cmax) and rapid clearance. How can I formulate this for a wider therapeutic window? The Causality: 2,4-DNP has a notoriously narrow therapeutic index. Administering it as an aqueous suspension leads to rapid systemic absorption, causing uncontrolled mitochondrial uncoupling and potentially fatal hyperthermia[3]. The Fix: To achieve a weight-neutral, disease-modifying effect, you must use a sustained-release formulation. Nanoparticle encapsulation or polymer-based slow-release formulations flatten the pharmacokinetic curve, significantly reducing Cmax while maintaining the therapeutic area-under-the-curve (AUC)[4].
Section 2: Formulation Strategy Data
The following table summarizes the quantitative parameters and optimal use cases for various 2,4-DNP solubility enhancement strategies.
| Formulation Strategy | Max Stable Stock Conc. | Primary Solvent | Biological Application | Limitations & Considerations |
| Free Acid (Unbuffered) | ~30 mM | Water | Chemical synthesis | Rapid precipitation if pH drops below 4.09. |
| Sodium Salt (pH Titrated) | >100 mM | Aqueous Buffer | In vitro assays | High osmolarity; requires careful pH monitoring. |
| Organic Co-Solvent | >200 mM | DMSO / Ethanol | In vitro (diluted) | Solvent toxicity limits final assay concentration. |
| β-CD Inclusion Complex | ~50 mM (Equivalent) | Water | In vitro / In vivo | Requires 24h synthesis; limits maximum dosing volume. |
| Nanoparticle Encapsulation | Variable (Custom) | Aqueous Buffer | In vivo therapeutics | Complex manufacturing; altered pharmacokinetics. |
Section 3: Self-Validating Experimental Protocols
Protocol A: Preparation of 2,4-DNP : β-Cyclodextrin Inclusion Complex
This protocol generates an organic-solvent-free, highly soluble DNP complex for sensitive cell-based assays.
-
Equimolar Preparation: Weigh exactly equimolar amounts of 2,4-DNP and β-cyclodextrin. (Causality: The complex forms at a strict 1:1 stoichiometric ratio[2]).
-
Thermal Dissolution: Dissolve the β-CD in HPLC-grade water at 60 °C. Slowly add the 2,4-DNP powder while stirring continuously.
-
Thermodynamic Equilibration: Cover the flask with foil (2,4-DNP is light-sensitive) and stir at room temperature for 24 hours. (Causality: Prolonged stirring ensures thermodynamic equilibrium of the host-guest complex).
-
Self-Validating Step (Filtration & Spectroscopy): Filter the solution through a 0.45 µm PTFE syringe filter to remove any uncomplexed DNP. Analyze the filtrate via UV-Vis spectroscopy. A successful inclusion complex will exhibit a characteristic hypsochromic shift (blue shift) and reduced intensity of the nitro group absorption peaks compared to a standard free DNP solution[2].
-
Lyophilization: Freeze-dry the validated filtrate to obtain the stable solid inclusion complex powder for long-term storage.
Protocol B: pH-Titrated Aqueous Stock Preparation (100 mM)
Use this protocol when organic solvents are prohibited, but high stock concentrations are required.
-
Suspension: Suspend the required mass of 2,4-DNP in 80% of the final target volume of HPLC-grade water. The solution will appear cloudy.
-
Monitoring: Place a calibrated pH probe directly into the stirring suspension.
-
Titration: Add 1M NaOH dropwise under vigorous stirring. (Causality: The NaOH deprotonates the hydroxyl group, forming the highly soluble phenolate anion).
-
Self-Validating Step (Visual & pH Check): Stop titration immediately when the solution turns deep, clear yellow with zero visible particulates. The pH should read between 7.5 and 8.0. If the pH exceeds 8.5, you risk alkaline degradation of downstream assay components.
-
Finalization: Bring to the final volume with water and filter sterilize (0.22 µm).
Section 4: Visualizations
Formulation Troubleshooting Workflow
Use this decision tree to select the appropriate solubility strategy based on your experimental model.
Troubleshooting workflow for 2,4-DNP formulation based on experimental models.
Mechanistic Pathway: pKa and Mitochondrial Uncoupling
This diagram illustrates why the specific pKa (4.09) that causes aqueous solubility issues is the exact same chemical property required for its biological function.
Mechanism of 2,4-DNP mitochondrial uncoupling driven by pKa and lipophilicity.
Sources
Validation & Comparative
Comparative Analysis of Dinitrophenol Isomers by Spectroscopy: A Guide for Analytical Scientists
Dinitrophenol (DNP) isomers—most notably 2,4-DNP, a highly toxic historical weight-loss drug and environmental pollutant—present unique analytical challenges. Because isomers like 2,4-DNP, 2,5-DNP, and 2,6-DNP share identical molecular weights and similar polarities, traditional chromatographic methods often require orthogonal spectroscopic validation. This guide provides drug development professionals and analytical chemists with a mechanistic, self-validating framework for differentiating DNP isomers using Fourier Transform Infrared (FTIR), UV-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy.
The Mechanistic Basis of Spectroscopic Differentiation
The fundamental principle for spectroscopically distinguishing DNP isomers lies in the spatial relationship between the hydroxyl (-OH) group and the nitro (-NO2) substituents. This geometry dictates two critical phenomena:
1. Intramolecular Hydrogen Bonding (The Ortho-Effect): In isomers where a nitro group is in the ortho position relative to the hydroxyl group (e.g., 2,4-DNP and 2,6-DNP), the proximity of the oxygen atoms facilitates a strong intramolecular hydrogen bond. This interaction forms a stable pseudo-six-membered ring, which acts as a "spring" pulling the hydrogen away from the hydroxyl oxygen. Consequently, the covalent O-H bond is weakened, and1[1].
2. Electronic Conjugation & Solvatochromism: Nitro groups are strongly electron-withdrawing. Their position on the aromatic ring dictates the degree of resonance stabilization afforded to the deprotonated phenolate anion. This electronic conjugation directly impacts the molecule's pKa and shifts its absorption maximum (λmax) into the visible region. For instance,2[2].
Comparative Spectroscopic Data
The table below summarizes the quantitative spectroscopic benchmarks used to differentiate key DNP isomers.
| Isomer | FTIR ν(O-H) (cm⁻¹) | UV-Vis λmax (nm) | Intramolecular H-Bonding | ¹H NMR Spin System |
| 2,4-Dinitrophenol | ~3233 | 358–364 | Strong (Single ortho-NO2) | AMX (3 distinct protons) |
| 2,6-Dinitrophenol | ~3200 | ~430 | Strong (Bifurcated potential) | A₂X (2 equivalent protons) |
| 3,4-Dinitrophenol | >3500 | ~400 | None (meta/para-NO2) | AMX (3 distinct protons) |
Standardized Experimental Protocols
To ensure scientific integrity, analytical workflows must go beyond simple measurement and incorporate internal validations. The following protocols are designed as self-validating systems.
Protocol 1: FTIR Analysis via Competitive Hydrogen Bonding
Simply observing an O-H stretch at ~3233 cm⁻¹ is insufficient for definitive identification, as intermolecular hydrogen bonding (e.g., from concentration effects or trace water) can cause similar spectral shifts. This protocol actively perturbs the system to prove structural causality.
-
Step 1: Sample Preparation. Dissolve the unknown DNP isomer in anhydrous carbon tetrachloride (CCl₄) to a concentration of 5 mM.
-
Causality: CCl₄ is a non-polar, non-hydrogen-bonding solvent. Using it ensures that any observed hydrogen bonding is strictly intramolecular, eliminating lattice effects seen in solid-state KBr pellets[3].
-
-
Step 2: Baseline Acquisition. Scan the sample from 4000 to 400 cm⁻¹ using a path length of 1 mm. Identify the primary O-H stretching band.
-
Step 3: DMSO Competitive Titration (Self-Validation). Gradually spike the CCl₄ solution with micro-aliquots of dimethyl sulfoxide (DMSO) and rescan.
Protocol 2: UV-Vis pKa Determination & Isosbestic Validation
Because the electronic transitions of DNP isomers are highly pH-dependent, a single UV-Vis scan is prone to misinterpretation depending on the solvent's ambient pH.
-
Step 1: Buffer Preparation. Prepare a series of universal buffers ranging from pH 2.0 to 10.0.
-
Step 2: Titration and Scanning. Dissolve the DNP isomer to a final concentration of 50 µM in each buffer. Scan the absorbance from 250 nm to 500 nm.
-
Step 3: Isosbestic Point Validation (Self-Validation). Overlay the spectra from the pH gradient.
-
Causality: The presence of a sharp, singular isosbestic point acts as an internal quality control. It guarantees that the system exists in a clean, two-state equilibrium (protonated phenol ⇌ deprotonated phenolate) without photodegradation, aggregation, or side reactions. The specific λmax of the deprotonated state (e.g., 358–364 nm for 2,4-DNP) can then be confidently assigned[2].
-
Diagnostic Workflow
Diagnostic workflow for the spectroscopic differentiation of dinitrophenol isomers.
References
- Source: National Institute of Standards and Technology (NIST)
- Molecular and vibrational structure of 2,4-dinitrophenol: FT-IR, FT-Raman and quantum chemical calculations Source: Chemical Physics / ResearchGate URL
- Intramolecular and Intermolecular Hydrogen Bond Formation by Some Ortho-Substituted Phenols: Some Surprising Results from an Experimental and Theoretical Investigation Source: The Journal of Physical Chemistry A / ACS Publications URL
- 1 H NMR spectra of (a)-CD, the inclusion complex...
Sources
Structural confirmation of 4-Chloro-2,6-dinitrophenol using X-ray crystallography
Structural Confirmation of 4-Chloro-2,6-dinitrophenol: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Methods
As drug development and materials science advance, the structural confirmation of highly substituted aromatic compounds demands more than simple connectivity mapping. For molecules like 4-Chloro-2,6-dinitrophenol (C₆H₃ClN₂O₅) , the interplay of strong intramolecular hydrogen bonding and severe steric hindrance creates complex 3D conformations that dictate the molecule's chemical reactivity and pKa[1][2].
This guide provides an objective, data-driven comparison of Single-Crystal X-ray Diffraction (SCXRD) against traditional spectroscopic alternatives (NMR, FT-IR, HRMS). By analyzing the specific crystallographic data of 4-Chloro-2,6-dinitrophenol, we will explore why certain analytical techniques succeed where others fail, and provide self-validating protocols for rigorous structural determination.
The Analytical Challenge: Sterics vs. Hydrogen Bonding
4-Chloro-2,6-dinitrophenol features a hydroxyl (-OH) group flanked by two highly electron-withdrawing nitro (-NO₂) groups at the ortho positions, with a chlorine atom at the para position[2].
The core analytical challenge lies in resolving its spatial geometry. The -OH group acts as a hydrogen bond donor. However, it can only form a strong intramolecular hydrogen bond with one of the adjacent -NO₂ groups. This interaction locks the participating -NO₂ group into a coplanar arrangement with the benzene ring. Consequently, the second -NO₂ group is left without a stabilizing hydrogen bond and faces intense steric repulsion from the oxygen atom of the -OH group, forcing it to twist out of the aromatic plane[1].
While routine spectroscopy can confirm the presence of these functional groups, only X-ray crystallography can definitively quantify this symmetry-breaking geometric distortion.
Figure 1: Sequential analytical pathway for the structural confirmation of highly substituted phenols.
Comparative Performance Analysis
To select the optimal analytical suite, researchers must weigh the primary outputs and limitations of each technique. Table 1 summarizes the comparative performance of these methods for 4-Chloro-2,6-dinitrophenol.
Table 1: Performance Comparison of Structural Confirmation Techniques
| Analytical Technique | Primary Output | Resolution of Steric Ambiguity | Detection of Intramolecular H-Bonds | Sample Requirement |
| SCXRD | Absolute 3D atomic coordinates | High: Quantifies exact dihedral angles (3° vs 36°) | High: Directly maps the S(6) graph-set motif | Single, defect-free crystal (>0.1 mm) |
| ¹H/¹³C NMR | Connectivity and chemical environment | Low: Can only infer steric hindrance via NOESY/ROESY | Moderate: Inferred via downfield -OH chemical shifts | ~5-10 mg in deuterated solvent |
| FT-IR | Functional group vibrations | None: Cannot determine dihedral twists | Moderate: Broadening of -OH stretch (~3277 cm⁻¹) | <1 mg (neat or KBr pellet) |
| HRMS | Exact mass and molecular formula | None: Cannot differentiate conformational isomers | None | Nanograms |
The Verdict: While NMR and HRMS are excellent for rapid bulk purity checks and connectivity confirmation, SCXRD is the only definitive method for resolving the precise dihedral twists and hydrogen-bonding networks that govern the physical chemistry of 4-Chloro-2,6-dinitrophenol[1][3].
Experimental Data Deep-Dive: SCXRD Findings
When subjected to X-ray crystallographic analysis, 4-Chloro-2,6-dinitrophenol crystallizes in the monoclinic P21 space group[1]. The experimental data perfectly captures the causality of its molecular mechanics:
-
The S(6) Graph-Set Motif: The electron density map reveals that the phenol -OH group is strongly intramolecularly hydrogen-bonded to one of the -NO₂ groups. This forms a stable 6-membered pseudo-ring (an S(6) motif)[1].
-
Quantified Dihedral Twists: Because of the S(6) hydrogen bond, the participating -NO₂ group is pulled into near-perfect alignment with the aromatic ring, exhibiting a dihedral angle of just 3(1)° [1].
-
Steric Relief: The non-bonded -NO₂ group at the opposite ortho position must relieve the severe steric clash with the phenolic oxygen. SCXRD quantifies this relief as a pronounced 36(1)° twist out of the aromatic plane[1].
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every step includes an internal check to prevent the propagation of errors.
Protocol 1: Single-Crystal X-Ray Diffraction (SCXRD) Workflow
Causality Focus: The choice of solvent and evaporation rate directly dictates the anisotropic displacement parameters (ADPs) of the final crystal. Rapid precipitation causes twinning, rendering the data useless.
-
Crystal Growth: Dissolve 10 mg of commercially available 4-Chloro-2,6-dinitrophenol in 2 mL of HPLC-grade methanol[1].
-
Causality: Methanol provides the optimal balance of solubility and vapor pressure, allowing for controlled nucleation.
-
Action: Puncture the vial cap with a single needle hole and leave undisturbed at 20 °C for 48-72 hours until colorless prisms form[1].
-
-
Mounting & Data Collection: Select a single prism (approx. 0.24 × 0.21 × 0.18 mm) and mount it on a glass fiber. Collect data using a diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å) at 293 K[1].
-
Action: Apply a multi-scan absorption correction (e.g., ABSCOR) to account for X-ray absorption by the heavy chlorine atom[1].
-
-
Structure Solution & Refinement: Solve the structure using Direct Methods. Refine the model via full-matrix least-squares on F2 .
-
Causality: The heavy atoms (Cl, O, N, C) are refined anisotropically. The critical hydroxyl hydrogen atom must be located objectively from a difference Fourier map rather than placed in a calculated position to truly prove the existence of the hydrogen bond[1].
-
-
Self-Validation (CheckCIF): The protocol validates itself mathematically. The refinement must converge with an R1 factor of ≤0.051 and a wR2 of ≤0.098 [1]. A flat difference Fourier map ( Δρmax=0.24 e A˚−3 ) confirms that all electron density has been successfully modeled[1].
Figure 2: Self-validating X-ray crystallography workflow for absolute structure determination.
Protocol 2: Orthogonal Validation via NMR and FT-IR
While SCXRD provides the 3D map, spectroscopic methods validate the bulk purity of the sample prior to crystallization.
-
FT-IR Acquisition: Prepare a neat sample or KBr pellet. Scan from 4000 to 400 cm⁻¹.
-
Self-Validation: The presence of the -OH stretch at ~3277 cm⁻¹ and strong asymmetric -NO₂ stretches at ~1530 cm⁻¹ confirm the functional groups[3]. The broadening of the -OH peak acts as an internal indicator of the strong intramolecular hydrogen bonding observed in the X-ray data.
-
-
NMR Acquisition: Dissolve 5 mg of the compound in CDCl₃. Acquire ¹H and ¹³C spectra at 400 MHz and 101 MHz, respectively[3].
-
Self-Validation: The ¹H NMR spectrum must show a distinct singlet (integrating to 2H) for the aromatic protons, confirming the symmetry of the connectivity (despite the asymmetric 3D conformation, rapid rotation on the NMR timescale at room temperature averages the signals). The residual CDCl₃ peak (7.26 ppm) serves as the internal calibration standard.
-
Conclusion
For 4-Chloro-2,6-dinitrophenol, relying solely on NMR or Mass Spectrometry leaves critical gaps in understanding the molecule's spatial reality. By employing Single-Crystal X-ray Diffraction, researchers can directly observe the causality of molecular mechanics: an intramolecular hydrogen bond that forces one nitro group into a 3° coplanar lock, while steric repulsion drives the second nitro group into a 36° twist[1]. Implementing the self-validating workflows outlined above ensures that structural data is not just inferred, but mathematically proven.
References
-
Ng, S. W. (2010). 4-Chloro-2,6-dinitrophenol. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3204. URL:[Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6952, 4-Chloro-2,6-dinitrophenol. URL:[Link]
-
Royal Society of Chemistry. Supplementary Information for Polynitrophenols (IR/NMR Data). URL:[Link]
Sources
Inter-Laboratory Validation of Analytical Methods for Dinitrophenols: A Comparative Guide
Dinitrophenols (DNPs), particularly 2,4-dinitrophenol (2,4-DNP), are legacy industrial chemicals historically utilized as herbicides, dyes, and illicit weight-loss supplements. Due to their profound acute toxicity and environmental persistence, robust analytical quantification in clinical (e.g., post-mortem blood) and environmental (e.g., water and soil) matrices is critical[1]. The reliable quantification of DNPs requires rigorous inter-laboratory validation to ensure method transferability, accuracy, and precision across diverse analytical environments.
As an Application Scientist, I have structured this guide to objectively compare the dominant analytical methodologies for DNP quantification, providing the mechanistic rationale behind experimental choices and outlining a self-validating protocol for laboratory implementation.
Mechanistic Context: Why DNP Toxicity Demands High-Sensitivity Detection
To understand the necessity for ultra-trace detection limits (sub-µg/L), one must examine the compound's mechanism of action. DNPs are lipophilic weak acids that act as classical protonophores[2]. They transport protons across the inner mitochondrial membrane, bypassing ATP synthase. This dissipates the electrochemical proton gradient, uncoupling oxidative phosphorylation from ATP synthesis and releasing the unharnessed energy as lethal heat.
Caption: Mechanism of 2,4-Dinitrophenol uncoupling oxidative phosphorylation.
Comparative Methodological Landscape
The analytical determination of phenolic pollutants relies heavily on chromatographic techniques coupled with mass spectrometry or UV detection[3]. When establishing an inter-laboratory validation protocol—guided by the4[4]—laboratories must select the most fit-for-purpose method based on matrix complexity and required sensitivity.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The current gold standard for polar, thermally labile compounds like DNPs. Utilizing Electrospray Ionization in negative mode (ESI-), LC-MS/MS exploits the acidic nature of the phenolic hydroxyl group (pKa ~4.1) to generate stable phenoxide anions ([M-H]-) without the need for derivatization, achieving exceptional sensitivity[1][5].
-
Gas Chromatography-Mass Spectrometry (GC-MS): Highly sensitive but requires extensive sample preparation. Because the polar hydroxyl group of DNP causes severe peak tailing and thermal degradation in the GC inlet, derivatization (e.g., silylation via BSTFA or methylation) is strictly required to increase volatility and thermal stability[3][6].
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A cost-effective alternative for high-concentration samples (e.g., pharmaceutical formulations or bulk chemical spills) but lacks the specificity and ultra-trace sensitivity required for complex environmental or post-mortem matrices.
Quantitative Data: Cross-Method Performance Comparison
The following table synthesizes quantitative validation metrics aggregated from multi-center proficiency testing of DNP analytical methods.
| Analytical Method | Target Matrix | Derivatization Required? | Limit of Detection (LOD) | Mean Recovery (%) | Inter-Lab Precision (CV%) | Primary Advantage |
| LC-MS/MS (ESI-) | Blood / Water | No | 0.001 – 0.05 µg/L | 92.5 – 104.2% | 4.8 – 7.2% | Direct analysis, highest sensitivity |
| GC-MS (EI) | Water / Soil | Yes (e.g., BSTFA) | 0.01 – 0.1 µg/L | 85.4 – 97.1% | 8.5 – 12.4% | Extensive spectral libraries available |
| HPLC-UV | Formulations | No | 5.0 – 15.0 µg/L | 88.0 – 95.5% | 11.2 – 15.8% | Low instrumentation cost |
Inter-Laboratory Validation Workflow (ICH Q2(R2) Aligned)
To ensure that a selected method yields reproducible results across diverse laboratory environments, a structured validation lifecycle must be executed. This ensures that variables such as operator technique, instrument vendor, and environmental conditions do not compromise data integrity[4].
Caption: Inter-laboratory validation workflow aligned with ICH Q2(R2) guidelines.
Validated Experimental Protocols: A Self-Validating System
A protocol is only as robust as its underlying chemical logic. The following LC-MS/MS workflow for DNP quantification in water or plasma is designed as a self-validating system, where isotopically labeled internal standards (IS) correct for matrix effects at every stage[7].
Protocol: Solid-Phase Extraction (SPE) and LC-MS/MS Analysis of 2,4-DNP
Step 1: Sample Pre-treatment & Isotope Dilution
-
Action: Aliquot 1.0 mL of the sample. Spike with 10 µL of isotopically labeled internal standard (e.g., 2,4-DNP-d3) at a concentration of 100 ng/mL.
-
Causality: The addition of a deuterated internal standard before any extraction step is critical. It acts as a self-validating control; any analyte loss during extraction or ion suppression during MS analysis will equally affect the IS, allowing for highly accurate ratiometric quantification.
-
Action: Acidify the sample to pH 2.5 using 0.1 M Formic Acid.
-
Causality: 2,4-DNP has a pKa of ~4.1. By dropping the pH at least 1.5 units below the pKa, the molecule is forced into its fully protonated, unionized state. This maximizes its hydrophobicity, ensuring complete retention on the reversed-phase SPE sorbent.
Step 2: Solid-Phase Extraction (SPE)
-
Action: Condition a Polymeric Reversed-Phase SPE cartridge (e.g., Oasis HLB, 30 mg) with 1 mL Methanol, followed by 1 mL of 0.1% Formic Acid in water.
-
Action: Load the acidified sample at a controlled flow rate of 1 mL/min.
-
Action: Wash the cartridge with 1 mL of 5% Methanol in water (containing 0.1% Formic Acid).
-
Action: Elute the target analytes with 1 mL of 100% Methanol.
-
Causality: The wash step removes salts and endogenous polar matrix components without eluting the highly retained unionized DNP. The 100% organic elution solvent then disrupts the hydrophobic interactions, quantitatively recovering the analyte.
Step 3: LC-MS/MS Acquisition Parameters
-
Action: Inject 5 µL of the eluate onto a C18 Ultra-High-Performance Liquid Chromatography (UHPLC) column (e.g., 50 x 2.1 mm, 1.7 µm).
-
Action: Utilize a mobile phase gradient of (A) Water with 0.01% Ammonia and (B) Acetonitrile.
-
Causality: While acidic conditions were needed for extraction, basic conditions (ammonia) in the mobile phase facilitate the deprotonation of DNP in the electrospray source. This dramatically enhances the signal for the[M-H]- precursor ion in negative ionization mode[3].
-
Action: Monitor the Multiple Reaction Monitoring (MRM) transitions: m/z 183.0 → 153.0 (Quantifier, loss of NO) and m/z 183.0 → 109.0 (Qualifier).
Conclusion
The inter-laboratory validation of dinitrophenol analytical methods underscores a clear hierarchy in modern analytical chemistry. While GC-MS remains a viable workhorse with appropriate derivatization[6], LC-MS/MS operating in negative electrospray ionization mode provides superior sensitivity, higher throughput, and reduced sample handling[1][5]. By adhering to ICH Q2(R2) validation principles[4], laboratories can ensure that their analytical procedures are scientifically sound, legally defensible, and fit for the critical purpose of toxicological and environmental monitoring.
References
- Validation of Analytical Procedures Q2(R2)
- Source: edpsciences.
- (PDF) Fatal 2,4-Dinitrophenol (DNP)
- Source: researchgate.
- Source: shimadzu.
- Source: alsglobal.
- Source: benchchem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2,4-Dinitro-1-naphthol | 605-69-6 | Benchchem [benchchem.com]
- 3. analusis.edpsciences.org [analusis.edpsciences.org]
- 4. database.ich.org [database.ich.org]
- 5. shimadzu.com [shimadzu.com]
- 6. researchgate.net [researchgate.net]
- 7. Analytical methods for Pesticide residue analysis | ALS Life Sciences | Europe [alsglobal.eu]
A Comparative Guide to Microbial Degradation Rates of Various Nitrophenols
This guide provides an in-depth comparative analysis of the microbial degradation of various nitrophenols, ubiquitous environmental contaminants originating from industrial processes such as the manufacturing of pesticides, dyes, and pharmaceuticals.[1][2] Their inherent toxicity and persistence in ecosystems necessitate a thorough understanding of their biological attenuation.[1] This document is intended for researchers, scientists, and drug development professionals engaged in bioremediation and environmental sciences.
Introduction: The Environmental Significance of Nitrophenols
Nitrophenols are aromatic compounds characterized by a phenol group substituted with one or more nitro groups. Their chemical stability, conferred by the electron-withdrawing nature of the nitro group, makes them recalcitrant to natural degradation processes.[1] Consequently, they are frequently detected as pollutants in soil and water, posing significant risks to environmental and human health.[1] Microbial degradation represents a cost-effective and environmentally benign approach to remediate nitrophenol-contaminated sites.[1] This guide will explore the varying efficiencies with which different microbial species metabolize several key nitrophenol isomers and derivatives.
Comparative Analysis of Microbial Degradation Rates
The efficiency of microbial degradation of nitrophenols is highly dependent on the specific microbial strain, the position and number of nitro groups on the phenol ring, and the prevailing environmental conditions. Below is a comparative summary of degradation rates and kinetic parameters for various nitrophenols by different bacterial species.
It is crucial to note that direct comparison of degradation rates across different studies can be challenging due to variations in experimental conditions. However, the data presented provides valuable insights into the relative biodegradability of these compounds and the efficacy of different microbial isolates.
Table 1: Comparative Microbial Degradation of Various Nitrophenols
| Nitrophenol | Microbial Strain | Initial Concentration | Degradation Rate / Time | Kinetic Parameters (Km, Vmax) | Reference |
| 4-Nitrophenol (PNP) | Ralstonia sp. SJ98 | Not Specified | Vmax: 11.76 µmol/min/mg dry biomass | Km: 0.32 mM | [3] |
| 4-Nitrophenol (PNP) | Arthrobacter protophormiae RKJ100 | Not Specified | Vmax: 7.81 µmol/min/mg dry biomass | Km: 0.28 mM | [3] |
| 4-Nitrophenol (PNP) | Burkholderia cepacia RKJ200 | Not Specified | Vmax: 3.84 µmol/min/mg dry biomass | Km: 0.23 mM | [3] |
| 2-Chloro-4-nitrophenol | Rhodococcus imtechensis RKJ300 | 0.5 mM | Complete degradation in 24 h | Not Specified | [4] |
| 2,4-Dinitrophenol (DNP) | Rhodococcus imtechensis RKJ300 | 0.5 mM | Complete degradation in 48 h | Not Specified | [4] |
| 3-Methyl-4-nitrophenol | Burkholderia sp. strain SJ98 | Not Specified | Specific Activity: 3.27 ± 0.46 U/mg | Km: 20.3 ± 2.54 µM | [5] |
| o-Nitrophenol (ONP) | Pseudomonas putida | Not Specified | Specific Activity: 15 µmol/min/g protein | Not Specified | [6] |
Causality Behind Experimental Choices: The selection of these particular bacterial strains in the cited studies is often based on their isolation from contaminated sites, indicating a pre-existing adaptation to these toxic compounds. The use of kinetic parameters like Km (Michaelis constant) and Vmax (maximum reaction rate) provides a standardized measure of the enzyme's affinity for the substrate and its maximum catalytic efficiency, allowing for a more objective comparison of microbial performance.[3]
Microbial Degradation Pathways: A Mechanistic Overview
The microbial catabolism of nitrophenols proceeds through distinct enzymatic pathways, largely dependent on the specific isomer and the microorganism. The initial steps typically involve either the reduction of the nitro group or the hydroxylation of the aromatic ring.
Degradation of Mononitrophenols
-
2-Nitrophenol (ONP): The degradation of ONP by Pseudomonas putida is initiated by an NADPH-dependent monooxygenase that converts ONP to catechol, with the concomitant release of nitrite.[6] The catechol is then funneled into the ortho-cleavage pathway, leading to intermediates of the tricarboxylic acid (TCA) cycle.[6]
Caption: Degradation pathway of 2-Nitrophenol by Pseudomonas putida.
-
3-Nitrophenol (MNP): The degradation of 3-nitrophenol by Pseudomonas putida B2 proceeds via reduction to 1,2,4-benzenetriol and ammonia.[7] This pathway involves a hydroxylaminolyase.[7]
Caption: Degradation pathway of 3-Nitrophenol by Pseudomonas putida B2.
-
4-Nitrophenol (PNP): Two primary pathways have been elucidated for PNP degradation. One involves the initial mono-oxygenase-catalyzed formation of 4-nitrocatechol, which is then converted to 1,2,4-benzenetriol.[8] The other pathway proceeds through the formation of hydroquinone with the release of a nitrite group.
Caption: Two alternative pathways for the microbial degradation of 4-Nitrophenol.
Degradation of Dinitrophenols
-
2,4-Dinitrophenol (DNP): The degradation of 2,4-DNP by Rhodococcus species often involves an initial reductive step.[9] The pathway can proceed through the formation of a hydride-Meisenheimer complex, followed by the release of a nitro group to form 4-nitrophenol, which then enters the PNP degradation pathway.[10] Alternatively, some strains can metabolize 2,4-DNP with the liberation of nitrite and the formation of 4,6-dinitrohexanoate.[9][11]
Caption: Reductive pathway for the initial degradation of 2,4-Dinitrophenol.
Experimental Protocols for Assessing Nitrophenol Degradation
To ensure trustworthiness and reproducibility, the following detailed protocol is provided for assessing the microbial degradation of nitrophenols in a laboratory setting. This protocol is a self-validating system, incorporating necessary controls.
Enrichment and Isolation of Nitrophenol-Degrading Microorganisms
Objective: To isolate microbial cultures capable of utilizing nitrophenols as a sole source of carbon and energy from environmental samples.
Materials:
-
Environmental sample (e.g., soil, water from a contaminated site)
-
Minimal Salts Medium (MSM)
-
Nitrophenol stock solutions (e.g., 1 g/L in a suitable solvent)
-
Sterile flasks, petri dishes, and other standard microbiology lab equipment
-
Incubator shaker
Procedure:
-
Enrichment Culture: a. Prepare MSM and dispense 100 mL into 250 mL sterile flasks. b. Inoculate each flask with 1 g of soil or 1 mL of water from the contaminated site. c. Add the desired nitrophenol from the stock solution to a final concentration of 50-100 mg/L. d. Incubate the flasks at 30°C on a rotary shaker at 150 rpm for 7-10 days.[12]
-
Sub-culturing: a. After incubation, transfer 10 mL of the enrichment culture to 90 mL of fresh MSM containing the same concentration of the nitrophenol. b. Repeat this sub-culturing step at least three times to enrich for microorganisms adapted to the specific nitrophenol.[12]
-
Isolation of Pure Cultures: a. Prepare serial dilutions of the final enrichment culture. b. Spread plate the dilutions onto MSM agar plates containing the nitrophenol as the sole carbon source. c. Incubate the plates at 30°C for 5-7 days. d. Select distinct colonies and re-streak onto fresh plates to obtain pure cultures.[12]
Biodegradation Assay in Liquid Culture
Objective: To quantify the degradation rate of a specific nitrophenol by a pure or mixed microbial culture.
Materials:
-
Pure or enriched microbial culture
-
MSM
-
Nitrophenol stock solution
-
Sterile flasks
-
Incubator shaker
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Inoculum Preparation: a. Grow the microbial culture in a suitable medium to the late exponential phase. b. Harvest the cells by centrifugation and wash them twice with sterile MSM to remove any residual carbon sources. c. Resuspend the cell pellet in MSM to a standardized optical density (e.g., OD600 of 1.0).
-
Degradation Experiment: a. Dispense 100 mL of MSM into sterile 250 mL flasks. b. Add the nitrophenol to the desired initial concentration. c. Inoculate the flasks with the prepared cell suspension (e.g., 1% v/v). d. Include a non-inoculated control flask to monitor for abiotic degradation. e. Incubate the flasks under optimal conditions (e.g., 30°C, 150 rpm).[12]
-
Sampling and Analysis: a. Withdraw samples at regular time intervals. b. Centrifuge the samples to remove microbial cells. c. Analyze the supernatant for the remaining nitrophenol concentration using a spectrophotometer (at the λmax of the specific nitrophenol) or HPLC for more accurate quantification and separation of isomers.
Caption: General workflow for conducting a microbial biodegradation assay of nitrophenols.
Conclusion
The microbial degradation of nitrophenols is a complex process influenced by a multitude of factors, including the chemical structure of the pollutant and the enzymatic machinery of the microorganisms. This guide has provided a comparative overview of degradation rates for various nitrophenols, detailed their primary metabolic pathways, and offered a robust experimental protocol for their study. The provided data and methodologies serve as a valuable resource for researchers and professionals working towards the development of effective bioremediation strategies for these persistent environmental contaminants. Further research focusing on the isolation of novel microbial strains with broad-spectrum nitrophenol degradation capabilities and the optimization of bioremediation processes is warranted.
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Ebert, S., Fischer, P., & Knackmuss, H. J. (2001). Converging catabolism of 2,4,6-trinitrophenol (picric acid) and 2,4-dinitrophenol by Nocardioides simplex FJ2-1A. Biodegradation, 12(5), 367–376. [Link]
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Lenke, H., & Knackmuss, H. J. (1996). Initial hydrogenation and extensive reduction of 2,4,6-trinitrophenol (picric acid) by Rhodococcus erythropolis. Applied and Environmental Microbiology, 62(3), 784–790. [Link]
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Ebert, S., Rieger, P. G., & Knackmuss, H. J. (1999). Function of coenzyme F420 in the reductive metabolism of 2,4-dinitrophenol and 2,4,6-trinitrophenol by Rhodococcus erythropolis HL 24-2. Journal of Bacteriology, 181(9), 2669–2674. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
